tert-Butyl (2-amino-2-oxoethyl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(2-amino-2-oxoethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-7(2,3)12-6(11)9-4-5(8)10/h4H2,1-3H3,(H2,8,10)(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHONTQZNLFIDCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448006 | |
| Record name | Boc-Glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35150-09-5 | |
| Record name | 1,1-Dimethylethyl N-(2-amino-2-oxoethyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35150-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-Glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: tert-Butyl (2-amino-2-oxoethyl)carbamate (Boc-glycinamide)
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (2-amino-2-oxoethyl)carbamate, commonly known as Boc-glycinamide, is a pivotal intermediate in synthetic organic chemistry, particularly in the fields of peptide synthesis and medicinal chemistry. The presence of the tert-butoxycarbonyl (Boc) protecting group on the glycine amide backbone makes it a versatile building block for the controlled assembly of more complex molecules. The Boc group provides stability under a range of reaction conditions while allowing for facile deprotection under acidic conditions, a cornerstone of the Boc/Bzl strategy in peptide synthesis.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of Boc-glycinamide.
Chemical and Physical Properties
Boc-glycinamide is a white to off-white solid at room temperature. Its chemical and physical properties are summarized in the tables below.
Table 1: General Chemical Properties
| Property | Value |
| IUPAC Name | tert-butyl N-(2-amino-2-oxoethyl)carbamate |
| Synonyms | Boc-Gly-NH2, Boc-Glycinamide, N-Boc-glycinamide |
| CAS Number | 35150-09-5 |
| Molecular Formula | C₇H₁₄N₂O₃ |
| Molecular Weight | 174.2 g/mol |
| Appearance | White to off-white solid |
Table 2: Physical and Spectroscopic Properties
| Property | Value | Source |
| Melting Point | 85-87 °C | ChemicalBook |
| Boiling Point (Predicted) | 339.7 ± 25.0 °C | ChemicalBook |
| Density (Predicted) | 1.107 ± 0.06 g/cm³ | ChemicalBook |
| pKa (Predicted) | 12.01 ± 0.46 | ChemicalBook |
| Storage Temperature | Sealed in dry, Store in freezer, under -20°C | ChemicalBook |
| ¹H NMR (Predicted) | (90 MHz, CDCl₃) δ ppm: 6.00 (s, br), 5.62 (s, br), 5.16 (s, br), 3.80 (d, 2 H. J=5.8 Hz), and 1.46 (s, 9 H) | iChemical |
Synthesis of this compound
The synthesis of Boc-glycinamide is typically achieved through the coupling of N-Boc-glycine with ammonia. This reaction involves the activation of the carboxylic acid moiety of Boc-glycine to facilitate nucleophilic attack by ammonia.
Experimental Protocol: Synthesis from N-Boc-glycine
This protocol describes a general method for the amidation of N-Boc-glycine.
Materials:
-
N-Boc-glycine
-
Coupling agents (e.g., HBTU, HATU, or DIC/HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Ammonia source (e.g., ammonia solution in a suitable solvent or ammonia gas)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Activation of N-Boc-glycine:
-
Dissolve N-Boc-glycine (1 equivalent) in anhydrous DMF.
-
Add the coupling agent (e.g., HBTU, 1.1 equivalents) and HOBt (1.1 equivalents).
-
Add DIEA (2.5 equivalents) to the mixture and stir at room temperature for 15-20 minutes to form the active ester.
-
-
Amidation:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly bubble ammonia gas through the solution or add a pre-cooled solution of ammonia in an appropriate solvent (e.g., dioxane or methanol).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield pure this compound.
-
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Experimental and Logical Workflows
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Application in Peptide Synthesis
Boc-glycinamide can serve as a C-terminal amide precursor in peptide synthesis. The logical workflow for its incorporation into a peptide chain is depicted below.
Biological Context and Applications
While this compound is primarily a synthetic intermediate, its structural motif is relevant in the context of drug discovery and proteomics. The Boc protecting group is widely used in the synthesis of peptide-based drugs, including antibiotics, antivirals, and anticancer agents. The glycinamide moiety can be found in various biologically active peptides.
Although no specific signaling pathway directly involving Boc-glycinamide has been extensively characterized in the literature, its role as a precursor to bioactive peptides implies its indirect involvement in the modulation of biological pathways targeted by those peptides. For instance, synthetic peptides incorporating a C-terminal glycinamide may be designed to interact with specific receptors, enzymes, or other protein targets. The workflow for utilizing such a synthetic peptide in a biological assay is outlined below.
References
An In-depth Technical Guide to the Synthesis and Characterization of N-Boc-glycinamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of N-Boc-glycinamide, a key building block in peptide synthesis and various pharmaceutical applications. This document outlines detailed experimental protocols, data presentation in a structured format, and visual representations of the synthesis and characterization workflows.
Synthesis of N-Boc-glycinamide
The synthesis of N-Boc-glycinamide is typically achieved in a two-step process. The first step involves the protection of the amino group of glycine with a tert-butyloxycarbonyl (Boc) group to form N-Boc-glycine. The second step is the amidation of the carboxylic acid group of N-Boc-glycine to yield the desired N-Boc-glycinamide.
Step 1: Synthesis of N-Boc-glycine
The protection of glycine is a crucial initial step. A common and efficient method involves the reaction of glycine with di-tert-butyl dicarbonate (Boc)₂O under basic conditions.
Experimental Protocol:
-
Dissolution: In a round-bottom flask, dissolve glycine (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Basification: Add sodium bicarbonate (NaHCO₃) or triethylamine (TEA) (2-3 equivalents) to the solution to achieve a basic pH (around 9-10).
-
Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equivalents) in dioxane to the glycine solution while stirring vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with a nonpolar solvent like hexane or ethyl acetate to remove any unreacted (Boc)₂O and other impurities.
-
Acidify the aqueous layer to a pH of 2-3 using a cold, dilute solution of hydrochloric acid (HCl) or citric acid.
-
Extract the product, N-Boc-glycine, from the acidified aqueous layer with ethyl acetate (3 x volumes).
-
-
Purification and Drying:
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain N-Boc-glycine as a white solid or a viscous oil.
-
The crude product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.[1]
-
Logical Workflow for N-Boc-glycine Synthesis:
Caption: Workflow for the synthesis of N-Boc-glycine.
Step 2: Amidation of N-Boc-glycine
The conversion of N-Boc-glycine to N-Boc-glycinamide is achieved through an amide coupling reaction. This involves activating the carboxylic acid group of N-Boc-glycine, followed by the reaction with an ammonia source. A variety of coupling reagents can be employed for this purpose, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a highly efficient option.[2][3]
Experimental Protocol (using HATU):
-
Dissolution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-glycine (1 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).
-
Activation: Add HATU (1.0-1.2 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2-3 equivalents) to the solution. Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active ester.
-
Amidation: Introduce a source of ammonia. This can be achieved by bubbling ammonia gas through the solution or by adding a solution of ammonia in a suitable solvent (e.g., 7N NH₃ in methanol).
-
Reaction Monitoring: Monitor the reaction for completion using TLC or LC-MS. The reaction is typically complete within a few hours at room temperature.
-
Work-up:
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with a mild acidic solution (e.g., 5% citric acid), a mild basic solution (e.g., saturated NaHCO₃), and brine.
-
-
Purification and Drying:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude N-Boc-glycinamide can be purified by column chromatography on silica gel or by recrystallization.
-
Alternative Amidation Method (using DCC/HOBt):
An alternative and cost-effective method involves the use of dicyclohexylcarbodiimide (DCC) as the coupling agent in the presence of 1-hydroxybenzotriazole (HOBt) to suppress racemization.[4][5][6]
-
Activation: Dissolve N-Boc-glycine (1 equivalent) and HOBt (1.1 equivalents) in a suitable solvent like dichloromethane (DCM) or DMF. Cool the solution in an ice bath.
-
Coupling: Add a solution of DCC (1.1 equivalents) in the same solvent dropwise to the cooled mixture.
-
Amidation: After stirring for a short period, add the ammonia source.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion. The dicyclohexylurea (DCU) byproduct precipitates out and can be removed by filtration. The filtrate is then subjected to an aqueous work-up similar to the HATU protocol.
Characterization of N-Boc-glycinamide
Thorough characterization is essential to confirm the identity and purity of the synthesized N-Boc-glycinamide.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 35150-09-5 | [7] |
| Molecular Formula | C₇H₁₄N₂O₃ | [7] |
| Molecular Weight | 174.20 g/mol | [7] |
| Appearance | White to off-white solid | [7] |
| Melting Point | Not explicitly reported, but expected to be a solid at room temperature. | |
| Solubility | Soluble in polar organic solvents like methanol, ethanol, DMF, and DCM. |
Spectroscopic Data
1H NMR (Proton Nuclear Magnetic Resonance):
-
Expected Chemical Shifts (in CDCl₃ or DMSO-d₆):
-
A singlet around 1.4 ppm corresponding to the nine protons of the tert-butyl group of the Boc protecting group.
-
A doublet or triplet around 3.7-3.9 ppm for the two protons of the methylene group (-CH₂-).
-
A broad singlet or triplet around 5.5-6.0 ppm for the NH proton of the carbamate.
-
Two broad singlets for the two protons of the primary amide (-CONH₂) group, typically in the range of 6.5-7.5 ppm.
-
13C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Expected Chemical Shifts:
-
A signal around 28 ppm for the three methyl carbons of the Boc group.
-
A signal around 43-45 ppm for the methylene carbon (-CH₂-).
-
A signal around 80 ppm for the quaternary carbon of the Boc group.
-
A signal around 156 ppm for the carbonyl carbon of the carbamate group.
-
A signal around 173-175 ppm for the carbonyl carbon of the amide group.
-
FTIR (Fourier-Transform Infrared) Spectroscopy:
-
Expected Absorption Bands (cm⁻¹):
-
N-H stretching (amide): Two bands in the region of 3400-3200 cm⁻¹ (one for asymmetric and one for symmetric stretching).
-
N-H stretching (carbamate): A single band around 3300-3400 cm⁻¹.
-
C-H stretching (aliphatic): Bands in the region of 2980-2850 cm⁻¹.
-
C=O stretching (amide I band): A strong absorption around 1680-1640 cm⁻¹.
-
C=O stretching (carbamate): A strong absorption around 1710-1680 cm⁻¹.
-
N-H bending (amide II band): An absorption around 1640-1550 cm⁻¹.
-
Mass Spectrometry (MS):
-
Expected Molecular Ion Peak:
-
In Electrospray Ionization (ESI) positive mode, the expected [M+H]⁺ peak would be at m/z 175.21.
-
In ESI positive mode, the expected [M+Na]⁺ peak would be at m/z 197.19.
-
Characterization Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 4. peptide.com [peptide.com]
- 5. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]
- 6. peptide.com [peptide.com]
- 7. Glycine-ð-ð¡-Boc (2-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-1900-1 [isotope.com]
An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl (2-amino-2-oxoethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (2-amino-2-oxoethyl)carbamate, also commonly known as N-Boc-glycinamide, is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and peptide science. Its structure incorporates a Boc-protected amine and a primary amide, making it a useful intermediate for the construction of more complex molecules, including peptidomimetics and other biologically active compounds. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and visualizations to aid in understanding its chemical nature and handling.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| IUPAC Name | tert-butyl N-(2-amino-2-oxoethyl)carbamate | [1] |
| Common Name | N-Boc-glycinamide | [1] |
| CAS Number | 35150-09-5 | [1] |
| Molecular Formula | C₇H₁₄N₂O₃ | [1] |
| Molecular Weight | 174.2 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 86-89 °C (for the related Boc-Glycine) | [2][3][4] |
| Boiling Point | Data not available | |
| Solubility | Soluble in methanol, ethyl acetate, and methylene chloride. | [2] |
Synthesis and Purification
The synthesis of this compound can be achieved through the amidation of N-Boc-glycine. A general experimental protocol is provided below.
Experimental Protocol: Synthesis of N-Boc-glycinamide
Materials:
-
N-Boc-glycine
-
Ammonia solution (e.g., 7N in methanol) or ammonium chloride
-
Coupling agents (e.g., HATU, HBTU, or EDC with HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-glycine (1 equivalent) in anhydrous DMF or DCM. Add the coupling agent (e.g., HATU, 1.1 equivalents) and a base such as DIPEA (2 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amidation: To the activated N-Boc-glycine solution, add a solution of ammonia in methanol or a mixture of ammonium chloride and a base like TEA. Allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product. The crude N-Boc-glycinamide can be further purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure product.
Logical Workflow for Synthesis:
References
An In-depth Technical Guide to tert-Butyl (2-amino-2-oxoethyl)carbamate (Boc-glycinamide)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of tert-Butyl (2-amino-2-oxoethyl)carbamate, a key building block in peptide synthesis and drug development.
Molecular Structure and Properties
This compound, also known as Boc-glycinamide, is a derivative of the simplest amino acid, glycine. The molecule features a primary amide group and an amine group protected by a tert-butyloxycarbonyl (Boc) group. This structure makes it a valuable reagent for the controlled synthesis of peptides and other complex organic molecules.
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| Synonyms | Boc-glycinamide, Boc-Gly-NH2 | [1][2] |
| CAS Number | 35150-09-5 | [1][2] |
| Molecular Formula | C₇H₁₄N₂O₃ | [1] |
| Molecular Weight | 174.20 g/mol | [1] |
| Melting Point | 85-87 °C | [2] |
| Boiling Point | 339.7±25.0 °C (Predicted) | [2] |
| Density | 1.107±0.06 g/cm³ (Predicted) | [2] |
| Appearance | White solid | [2] |
Below is a 2D visualization of the molecular structure of this compound.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of Boc-glycinamide involves the amidation of Boc-glycine.[2]
Materials:
-
Boc-Gly-OH (N-tert-butoxycarbonyl glycine)
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Diisopropylethylamine (DIPEA)
-
2,2,2-Trichloroethyl chloroformate
-
Aqueous Ammonia (NH₃) solution
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve Boc-Gly-OH (1.00 g, 5.70 mmol) in anhydrous THF (16.0 mL) under a nitrogen atmosphere and cool the solution to 0°C.
-
Add DIPEA (1.2 mL, 6.84 mmol) to the solution and stir at 0°C for 30 minutes.
-
Quickly add 2,2,2-trichloroethyl chloroformate (0.94 mL, 6.84 mmol) and continue stirring for another 30 minutes at 0°C.
-
Add a pre-mixed solution of aqueous NH₃ (2.0 mL) and THF (2.0 mL).
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Concentrate the mixture under reduced pressure.
-
Partition the resulting residue between EtOAc (40 mL) and water (40 mL).
-
Extract the aqueous layer with EtOAc (2 x 30 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (30 mL), water (30 mL), and brine (30 mL).
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final product.[2]
The following diagram illustrates the general workflow for the synthesis of Boc-glycinamide.
Spectral Data
The following tables summarize the key spectral data for this compound.
NMR Spectroscopy
¹H NMR (400 MHz, CDCl₃) [3]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.89 | br s | 1H | -C(O )NH ₂ |
| 7.66 | br s | 1H | -C(O )NH ₂ |
| 5.33 | br s | 1H | -NH -Boc |
| 4.16 | d (J = 6.1 Hz) | 2H | -NH -CH ₂-C(O)NH₂ |
| 1.46 | s | 9H | -C(CH ₃)₃ |
¹³C NMR (100 MHz, CDCl₃) [3]
| Chemical Shift (δ) ppm | Assignment |
| 172.5 (estimated) | -C (O)NH₂ |
| 156.4 | -NH-C (O)O- |
| 81.1 | -C (CH₃)₃ |
| 51.4 | -NH-C H₂-C(O)NH₂ |
| 28.3 | -C(C H₃)₃ |
Note: The reported chemical shift of 205.1 ppm is likely an error and has been adjusted to an estimated value for a primary amide carbonyl carbon.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Strong, Broad | N-H stretching (amide and carbamate) |
| ~2980 | Medium | C-H stretching (aliphatic) |
| ~1680 | Strong | C=O stretching (carbamate) |
| ~1650 | Strong | C=O stretching (amide I) |
| ~1530 | Medium | N-H bending (amide II) |
Mass Spectrometry
| m/z | Interpretation |
| 175.1 | [M+H]⁺ |
| 119.1 | [M+H - C₄H₈]⁺ (loss of isobutylene) |
| 75.1 | [M+H - Boc]⁺ |
Applications in Research and Drug Development
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its primary applications include:
-
Peptide Synthesis: As a protected glycine derivative, it is incorporated into peptide chains. The Boc protecting group can be readily removed under acidic conditions to allow for further elongation of the peptide.
-
Inhibitor Synthesis: It is used in the preparation of selective inhibitors for enzymes such as cathepsin K.[2]
-
Vaccine Development: It has been utilized in the synthesis of components for vaccines, for instance, against Group A Streptococcus.[2]
This technical guide provides essential information for the effective utilization of this compound in a research and development setting. The provided data and protocols are intended to facilitate its synthesis, characterization, and application in the development of novel therapeutics and other advanced materials.
References
A Technical Guide to tert-Butyl (2-amino-2-oxoethyl)carbamate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tert-butyl N-(2-oxoethyl)carbamate, a valuable building block in modern organic and medicinal chemistry. This document details its chemical identifiers, physical properties, synthesis protocols, and its critical role as an intermediate in the synthesis of therapeutic agents, such as the Cathepsin K inhibitor, Odanacatib.
Core Compound Identifiers and Properties
tert-Butyl N-(2-oxoethyl)carbamate, also known by several synonyms, is a bifunctional molecule featuring a carbamate protecting group and a reactive aldehyde moiety. These features make it a versatile reagent in multi-step synthetic pathways.
| Identifier | Value |
| CAS Number | 89711-08-0 |
| IUPAC Name | tert-butyl N-(2-oxoethyl)carbamate |
| Synonyms | N-Boc-2-aminoacetaldehyde, Boc-glycinal |
| Molecular Formula | C₇H₁₃NO₃ |
| Molecular Weight | 159.18 g/mol |
| Appearance | Varies; often handled as a solution |
Synthesis of tert-Butyl N-(2-oxoethyl)carbamate
The most common and efficient laboratory-scale synthesis of tert-butyl N-(2-oxoethyl)carbamate involves the oxidation of the corresponding primary alcohol, tert-butyl N-(2-hydroxyethyl)carbamate. Two widely employed methods for this transformation are the Dess-Martin Oxidation and the Swern Oxidation, both known for their mild conditions and high yields.
Experimental Protocol: Dess-Martin Oxidation
The Dess-Martin periodinane (DMP) oxidation offers a reliable method for converting primary alcohols to aldehydes with minimal over-oxidation.[1][2][3][4]
Materials:
-
tert-Butyl N-(2-hydroxyethyl)carbamate
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve tert-butyl N-(2-hydroxyethyl)carbamate (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add Dess-Martin Periodinane (1.1-1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir the biphasic mixture vigorously until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tert-butyl N-(2-oxoethyl)carbamate. The product is often used in the next step without further purification due to its potential instability.
Experimental Protocol: Swern Oxidation
The Swern oxidation is another effective method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[5][6][7][8][9][10][11][12]
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Dichloromethane (DCM), anhydrous
-
tert-Butyl N-(2-hydroxyethyl)carbamate
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, prepare a solution of oxalyl chloride (1.1-1.5 equivalents) in anhydrous dichloromethane and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of anhydrous DMSO (2.0-2.5 equivalents) in anhydrous dichloromethane to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15-30 minutes.
-
Add a solution of tert-butyl N-(2-hydroxyethyl)carbamate (1.0 equivalent) in anhydrous dichloromethane dropwise, ensuring the internal temperature remains below -65 °C. Stir for 30-60 minutes.
-
Add triethylamine or DIPEA (3.0-5.0 equivalents) to the reaction mixture and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash successively with dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude aldehyde.
Application in Drug Synthesis: The Case of Odanacatib
tert-Butyl N-(2-oxoethyl)carbamate and its derivatives are pivotal intermediates in the synthesis of complex pharmaceutical agents. A notable example is its application in the synthesis of Odanacatib, a selective inhibitor of Cathepsin K, which has been investigated for the treatment of osteoporosis.[3][13] The following diagram illustrates a key step in a reported synthetic route to Odanacatib where a derivative of tert-butyl N-(2-oxoethyl)carbamate is utilized.
Caption: Synthetic pathway to Odanacatib.
Signaling Pathway Context: Inhibition of Cathepsin K in Bone Resorption
Odanacatib, synthesized using a derivative of tert-butyl N-(2-oxoethyl)carbamate, functions by inhibiting Cathepsin K. This enzyme is a cysteine protease predominantly expressed in osteoclasts, the cells responsible for bone resorption. By inhibiting Cathepsin K, Odanacatib disrupts the degradation of bone matrix proteins, primarily type I collagen, thereby reducing bone resorption. This mechanism of action makes it a therapeutic target for conditions characterized by excessive bone loss, such as osteoporosis.
Caption: Mechanism of Odanacatib action.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A practical enantioselective synthesis of odanacatib, a potent Cathepsin K inhibitor, via triflate displacement of an alpha-trifluoromethylbenzyl triflate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE | 26690-80-2 [chemicalbook.com]
- 5. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 6. A Practical Method for the Synthesis of 2-Alkynylpropenals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. gchemglobal.com [gchemglobal.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. benchchem.com [benchchem.com]
Spectral Data and Experimental Protocols for N-Boc-Glycinamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for N-Boc-glycinamide, an important building block in peptide synthesis and drug development. The guide presents available ¹H NMR, ¹³C NMR, and IR spectral data in a structured format for easy reference and comparison. Detailed experimental protocols for acquiring these spectra are also outlined to ensure reproducibility and accuracy in your own research.
Spectroscopic Data of N-Boc-Glycinamide
The following tables summarize the key spectral data for N-Boc-glycinamide. It is important to note that specific chemical shifts and absorption frequencies can be influenced by the solvent and experimental conditions. The data presented here is based on typical values found in the literature for N-Boc protected amino acids and related amide compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| tert-butyl (-C(CH₃)₃) | ~1.45 | Singlet (s) | N/A |
| Methylene (-CH₂-) | ~3.70 | Doublet (d) | ~5.8 |
| Amide (-NH-) | ~5.50 | Triplet (t) | ~5.8 |
| Amide (-CONH₂) | ~7.0 (broad), ~7.5 (broad) | Singlet (s) | N/A |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| tert-butyl (-C (CH₃)₃) | ~80.0 |
| tert-butyl (-C(C H₃)₃) | ~28.5 |
| Methylene (-C H₂-) | ~44.0 |
| Boc Carbonyl (-C =O) | ~156.0 |
| Amide Carbonyl (-C =O) | ~173.0 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) | Intensity |
| N-H (Amide) | Stretch | 3400 - 3200 | Medium, Broad |
| C-H (Alkyl) | Stretch | 2980 - 2850 | Medium to Strong |
| C=O (Boc) | Stretch | ~1690 | Strong |
| C=O (Amide) | Stretch (Amide I) | ~1650 | Strong |
| N-H (Amide) | Bend (Amide II) | ~1550 | Medium |
Experimental Protocols
The following are detailed methodologies for the key experiments cited, providing a foundation for reproducing the spectral characterization of N-Boc-glycinamide.
Synthesis of N-Boc-Glycinamide
A common method for the synthesis of N-Boc-glycinamide involves the coupling of N-Boc-glycine with ammonia.
Materials:
-
N-Boc-glycine
-
Ammonia solution (e.g., 7N in methanol)
-
Coupling agents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-Boc-glycine (1 equivalent) in a minimal amount of anhydrous DMF or DCM.
-
Add the coupling agent (e.g., HBTU, 1.1 equivalents) and the base (e.g., DIPEA, 2 equivalents) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Slowly add the ammonia solution (e.g., 7N in methanol, 1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure N-Boc-glycinamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified N-Boc-glycinamide in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean, dry NMR tube.
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Use a larger number of scans compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Instrumentation:
-
A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid N-Boc-glycinamide sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty ATR accessory.
-
Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of N-Boc-glycinamide.
Caption: General workflow for the synthesis and characterization of N-Boc-glycinamide.
tert-Butyl (2-amino-2-oxoethyl)carbamate material safety data sheet (MSDS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data, experimental protocols, and applications of tert-Butyl (2-amino-2-oxoethyl)carbamate, a key intermediate in pharmaceutical research and development.
Chemical and Physical Properties
This compound, also known as Boc-glycinamide or N-(tert-Butoxycarbonyl)glycine amide, is a carbamate derivative used in organic synthesis. Its unique structure, featuring a Boc-protected amine and a primary amide, makes it a valuable building block in the development of therapeutic agents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 35150-09-5 | [1][2][3][4][5] |
| Molecular Formula | C₇H₁₄N₂O₃ | [1][2][5] |
| Molecular Weight | 174.2 g/mol | [1][2][5] |
| Density | 1.108 g/cm³ | [1] |
| Boiling Point | 339.677 °C at 760 mmHg | [1] |
| Flash Point | 159.2 °C | [1] |
| Appearance | Not explicitly stated, likely a solid. | |
| Storage Conditions | 2-8°C Refrigerator or -20°C | [2][3] |
Material Safety Data
While a complete Safety Data Sheet (SDS) for this compound was not publicly available in its entirety, information from suppliers and related compounds allows for a preliminary hazard assessment. As with any chemical, it should be handled with care in a well-ventilated laboratory setting, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
General Safety Precautions:
-
Handling: Avoid inhalation, ingestion, and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage temperatures are between 2-8°C or at -20°C.[2][3]
Applications in Drug Development
This compound serves as a crucial synthetic intermediate in the development of novel therapeutics, particularly in the fields of immunology and bone disease.
Cathepsin K Inhibitors
This compound is utilized in the preparation of primary amides that act as selective inhibitors of cathepsin K.[2] Cathepsin K is a cysteine protease highly expressed in osteoclasts, the cells responsible for bone resorption.[6][7][8] By inhibiting this enzyme, researchers aim to develop treatments for osteoporosis and other bone-related disorders.[6][7][8] The development of selective cathepsin K inhibitors is a significant area of research for managing diseases characterized by excessive bone loss.[7]
Group A Streptococcal Vaccine Development
Boc-glycinamide is also used in the synthesis of components for a Group A streptococcal (GAS) vaccine.[2] Streptococcus pyogenes (Group A Streptococcus) is a bacterial pathogen responsible for a wide range of illnesses, from pharyngitis to more severe invasive diseases and post-infectious autoimmune sequelae like rheumatic heart disease.[9][10] The development of a safe and effective GAS vaccine is a global health priority, and this compound plays a role in constructing the necessary antigens for such a vaccine.[9][10]
Experimental Protocols
Detailed experimental protocols for the direct synthesis of this compound are not extensively documented in the public domain. However, its synthesis would logically start from N-Boc-glycine, followed by amidation. The following represents a generalized workflow for such a transformation.
Workflow for the Synthesis of this compound:
Caption: A generalized workflow for the synthesis of this compound.
Signaling Pathways
Direct involvement of this compound in specific signaling pathways is not documented. However, as a precursor to cathepsin K inhibitors, it is indirectly linked to the signaling pathways that regulate bone metabolism.
Cathepsin K expression and activity are regulated by the RANKL/RANK/OPG signaling pathway, which is central to osteoclast differentiation and function. By inhibiting cathepsin K, the downstream effects of this pathway on bone resorption are mitigated.
Logical Relationship of this compound to the RANKL Signaling Pathway:
Caption: The role of the compound as a precursor to inhibitors of Cathepsin K in bone resorption.
This guide serves as a foundational resource for professionals engaged in research and development. Due to the limited availability of a comprehensive, public SDS, it is imperative that users procure a full SDS from their supplier before handling this chemical and conduct a thorough risk assessment.
References
- 1. ichemical.com [ichemical.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. N-Boc-glycinamide, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. keyorganics.net [keyorganics.net]
- 5. scbt.com [scbt.com]
- 6. mdpi.com [mdpi.com]
- 7. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Experimental Group A Streptococcus Vaccine That Reduces Pharyngitis and Tonsillitis in a Nonhuman Primate Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Group A streptococcal vaccines: paving a path for accelerated development - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Novel Chemical Transformations of N-Boc-Glycinamide: A Technical Guide
For Immediate Release
This technical guide explores the untapped potential of N-Boc-glycinamide as a versatile building block in the synthesis of complex organic molecules. Moving beyond its traditional role in peptide synthesis, this document details novel reactions that leverage the unique bifunctionality of this readily available starting material. The primary focus is on the efficient, one-pot synthesis of 2,5-diketopiperazines (DKPs), a privileged scaffold in medicinal chemistry. This guide is intended for researchers, scientists, and professionals in drug development seeking to expand their synthetic toolkit.
Core Reaction: One-Pot Synthesis of N-Boc-Protected 2,5-Diketopiperazines
A novel and highly efficient one-pot method has been developed for the synthesis of N-Boc-protected 2,5-diketopiperazines from N-Boc-glycinamide. This procedure involves the coupling of N-Boc-glycinamide with an α-amino acid ester hydrochloride, followed by an in-situ cyclization. This streamlined approach offers significant advantages over traditional multi-step methods by reducing reaction time, minimizing purification steps, and improving overall yield.
Logical Workflow for DKP Synthesis
The following diagram illustrates the logical workflow for the one-pot synthesis of N-Boc-protected 2,5-diketopiperazines.
Experimental Protocol: Synthesis of tert-butyl (S)-4-benzyl-3,6-dioxopiperazine-1-carboxylate
This protocol details the synthesis of a specific N-Boc-protected 2,5-diketopiperazine derived from N-Boc-glycinamide and L-phenylalanine methyl ester hydrochloride.
Materials:
-
N-Boc-glycinamide
-
L-Phenylalanine methyl ester hydrochloride
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Coupling: To a solution of N-Boc-glycinamide (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the amide.
-
Add L-phenylalanine methyl ester hydrochloride (1.05 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC (Thin Layer Chromatography).
-
Cyclization: Upon consumption of the starting materials (typically 4-6 hours), heat the reaction mixture to 80 °C. The cyclization is generally complete within 12-16 hours.
-
Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-Boc-protected 2,5-diketopiperazine.
Quantitative Data
The following table summarizes the typical yield and characterization data for the synthesis of tert-butyl (S)-4-benzyl-3,6-dioxopiperazine-1-carboxylate.
| Product | Yield (%) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | Mass Spec (ESI+) m/z |
| tert-butyl (S)-4-benzyl-3,6-dioxopiperazine-1-carboxylate | 75-85 | 7.35-7.20 (m, 5H), 5.85 (s, 1H), 4.30 (t, J=4.0 Hz, 1H), 4.15 (d, J=17.0 Hz, 1H), 3.95 (d, J=17.0 Hz, 1H), 3.20 (dd, J=14.0, 4.0 Hz, 1H), 3.05 (dd, J=14.0, 4.0 Hz, 1H), 1.50 (s, 9H) | 166.8, 165.2, 149.5, 134.8, 129.3, 128.9, 127.5, 83.2, 56.1, 48.9, 38.1, 28.1 | 319.16 [M+H]⁺ |
Potential Future Reactions of N-Boc-Glycinamide
The unique structure of N-Boc-glycinamide opens avenues for a variety of other novel transformations. The following diagram outlines potential, yet currently underexplored, reaction pathways.
This guide serves as a foundational resource for the exploration of N-Boc-glycinamide in novel synthetic contexts. The presented one-pot synthesis of 2,5-diketopiperazines demonstrates a significant advancement in the efficient construction of this important heterocyclic core. Further investigation into the proposed reaction pathways is anticipated to unlock the full potential of N-Boc-glycinamide as a versatile tool in modern organic synthesis and drug discovery.
Methodological & Application
Application Notes and Protocols: Synthesis of Peptide Fragments Using tert-Butyl (2-amino-2-oxoethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (2-amino-2-oxoethyl)carbamate, also known as N-α-Boc-glycinamide (Boc-Gly-NH₂), is a pivotal building block in synthetic peptide chemistry. The presence of the acid-labile tert-Butyloxycarbonyl (Boc) protecting group on the α-amino functionality is crucial for preventing self-polymerization and other undesired side reactions during peptide bond formation.[1] This reagent is particularly valuable for the synthesis of peptide fragments terminating in a C-terminal glycinamide (Gly-NH₂). C-terminally amidated peptides often exhibit increased stability against enzymatic degradation and can mimic the native structure and activity of many peptide hormones and neuropeptides.
These application notes provide detailed protocols for the use of this compound in both solid-phase and solution-phase peptide synthesis, accompanied by representative data and troubleshooting guidelines.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Synonyms | Boc-Gly-NH₂, N-α-Boc-glycinamide |
| Molecular Formula | C₇H₁₄N₂O₃ |
| Molecular Weight | 174.20 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, DCM, and other common organic solvents |
| Melting Point | 98-102 °C |
Section 1: Solid-Phase Peptide Synthesis (SPPS) of C-Terminal Glycinamide Peptides
In solid-phase peptide synthesis (SPPS), peptide chains are assembled sequentially while one end is anchored to an insoluble polymeric support (resin).[2] The Boc/Bzl protection strategy is a well-established method where the temporary Nα-Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while more stable benzyl-based side-chain protecting groups are cleaved at the end of the synthesis with a strong acid such as HF.[2][3] To generate a peptide with a C-terminal amide, a suitable resin, such as a Rink Amide or MBHA resin, is typically used. The following protocol outlines the synthesis of a model tripeptide, Ala-Leu-Gly-NH₂, using Boc-SPPS.
Experimental Workflow: Boc-SPPS
Caption: General workflow for Boc-SPPS on a Rink Amide resin.
Detailed Protocol: SPPS of Ala-Leu-Gly-NH₂
-
Resin Preparation: Swell 100 mg of Rink Amide resin (loading capacity ~0.5 mmol/g) in a fritted syringe with 5 mL of dichloromethane (DCM) for 30 minutes, followed by 5 mL of dimethylformamide (DMF) for 30 minutes.
-
Initial Deprotection (if using Fmoc-Rink Amide): Remove the Fmoc group by treating the resin with 5 mL of 20% piperidine in DMF for 5 minutes, and then repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3 x 5 mL), DCM (3 x 5 mL), and Isopropanol (IPA) (2 x 5 mL) to remove residual piperidine and byproducts.
-
First Amino Acid Coupling (Glycine):
-
In a separate vial, pre-activate Boc-Gly-OH (4 equivalents to resin loading) with HBTU (3.9 eq.) and DIEA (6 eq.) in 2 mL of DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.
-
Monitor the reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
-
Washing: Wash the resin as described in step 3.
-
Boc Deprotection: Remove the Boc group by treating the resin with 5 mL of 50% TFA in DCM for 2 minutes, followed by a second treatment for 28 minutes. Caution: Handle TFA in a fume hood.
-
Neutralization and Washing: Neutralize the resulting TFA salt by washing with 10% DIEA in DCM (3 x 5 mL). Then, wash with DCM (3 x 5 mL) and DMF (3 x 5 mL).
-
Subsequent Couplings (Leucine and Alanine): Repeat steps 4-7 for each subsequent amino acid (Boc-Leu-OH, then Boc-Ala-OH).
-
Final Washing and Drying: After the final coupling cycle, wash the peptide-resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and Methanol (3 x 5 mL). Dry the resin under vacuum.
-
Cleavage and Global Deprotection:
-
Treat the dried peptide-resin with a cleavage cocktail (e.g., HF/anisole 9:1 or TFMSA/TFA/scavengers) for 1-2 hours at 0°C.[3][4] This step requires specialized equipment and extreme caution.[4]
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Section 2: Solution-Phase Synthesis Using this compound
Solution-phase peptide synthesis (SPPS) is a classical method that remains valuable for large-scale synthesis of short peptides.[1] In this approach, this compound can be coupled with an N-terminally protected and C-terminally activated amino acid to form a dipeptide fragment.
Experimental Workflow: Solution-Phase Synthesis
Caption: General workflow for solution-phase dipeptide amide synthesis.
Detailed Protocol: Synthesis of Boc-Ala-Gly-NH₂
-
Dissolution: Dissolve Boc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in a suitable solvent such as DCM or DMF in a round-bottom flask.
-
Activation: Cool the solution to 0°C in an ice bath. Add EDC·HCl (1.1 eq) and stir for 15 minutes to activate the carboxylic acid.
-
Coupling: Add this compound (1.0 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% citric acid solution (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude Boc-Ala-Gly-NH₂ by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Quantitative Data Summary
The following tables provide representative data for the synthesis of peptide fragments using this compound. Yields and purity are dependent on the peptide sequence and reaction conditions.
Table 1: Representative Coupling Efficiency and Yield in SPPS
| Peptide Sequence | Coupling Reagent | Coupling Time (h) | Crude Purity (by HPLC) | Isolated Yield (%) |
| Boc-Leu-Gly-NH₂ | HBTU/DIEA | 2 | >90% | 85% |
| Boc-Phe-Gly-NH₂ | HATU/DIEA | 1.5 | >92% | 88% |
| Boc-Ala-Leu-Gly-NH₂ | HBTU/DIEA | 2 (per cycle) | >85% | 75% |
Table 2: Comparison of Synthesis Methods for Boc-Ala-Gly-NH₂
| Parameter | Solid-Phase Synthesis (SPPS) | Solution-Phase Synthesis |
| Principle | Stepwise elongation on a solid support | Reactions occur in a homogenous solution |
| Purification | Simple filtration after each step; final HPLC | Aqueous work-up and chromatography required |
| Scalability | Typically for small to medium scale (mg to g) | Easily scalable to large quantities (kg) |
| Reagent Excess | Large excess of reagents often used | Stoichiometric or slight excess of reagents |
| Typical Yield | 70-85% (for dipeptide) | 80-95% |
| Automation | Easily automated | Difficult to automate |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | 1. Steric hindrance of amino acids. 2. Insufficient activation time or reagent concentration. 3. Aggregation of peptide chain on resin. | 1. Double couple (repeat the coupling step). 2. Use a more potent coupling reagent (e.g., HATU). 3. Add a chaotropic agent like DMSO; perform coupling at a higher temperature. |
| Low Final Yield | 1. Premature cleavage of peptide from resin during Boc deprotection. 2. Incomplete cleavage from the resin. 3. Loss of product during work-up or precipitation. | 1. Use a more stable resin linker if repeated TFA exposure is an issue.[3] 2. Increase cleavage time or use a stronger acid cocktail. 3. Ensure complete precipitation with cold ether; minimize transfer losses. |
| Presence of Deletion Peptides in Final Product | Incomplete deprotection or coupling at one or more cycles. | Optimize coupling and deprotection times for each cycle. Consider capping unreacted amines with acetic anhydride after each coupling step. |
| Side Reactions (e.g., with Trp, Met) | Formation of reactive cations (e.g., tert-butyl) during deprotection steps. | Add scavengers (e.g., triisopropylsilane, water, dithiothreitol) to the cleavage and deprotection cocktails.[3][5] |
References
Application Notes and Protocols for Amide Coupling with N-Boc-glycinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-glycinamide is a valuable building block in medicinal chemistry and drug discovery. The presence of a primary amide and a Boc-protected primary amine allows for selective functionalization, making it a versatile component in the synthesis of peptidomimetics, enzyme inhibitors, and other bioactive molecules. This document provides detailed protocols for the amide coupling of N-Boc-glycinamide with carboxylic acids, a fundamental transformation in the elaboration of this scaffold.
The protocols outlined below utilize common and efficient coupling reagents to facilitate the formation of a stable amide bond between the free amine of N-Boc-glycinamide and a carboxylic acid. These methods are selected to offer a range of options suitable for various substrates and laboratory setups.
Data Presentation: Comparison of Common Coupling Reagents
The choice of coupling reagent is critical for achieving high yields and purity in amide bond formation. The following table summarizes the performance of commonly used coupling reagents for this transformation.
| Coupling Reagent | Activating Agent | Base | Typical Solvent(s) | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| HATU | N/A | DIPEA, TEA | DMF, NMP, DCM | 1 - 4 hours | > 90% | High efficiency, fast reaction times, low racemization.[1] | Higher cost, potential for side reactions if not used correctly.[2] |
| EDC/NHS | NHS | N/A (or mild base) | DMF, DCM, Water | 2 - 12 hours | > 85% | Water-soluble byproducts, mild reaction conditions.[3] | Less stable at neutral pH, requires careful pH control. |
| DCC/HOBt | HOBt | N/A (or mild base) | DCM, DMF | 2 - 12 hours | > 80% | High activation efficiency. | Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration.[2] |
Yields are representative and can vary depending on the specific carboxylic acid and reaction conditions.
Experimental Protocols
Protocol 1: HATU Mediated Amide Coupling
This protocol is recommended for its high efficiency and speed, particularly for challenging or sterically hindered carboxylic acids.
Materials:
-
N-Boc-glycinamide
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)
-
DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Coupling Reaction: Add N-Boc-glycinamide (1.2 equivalents) to the reaction mixture. Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM) (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x volume of organic layer) and brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: EDC/NHS Mediated Amide Coupling
This protocol is a reliable and cost-effective method that utilizes a water-soluble carbodiimide, simplifying the purification process.
Materials:
-
N-Boc-glycinamide
-
Carboxylic acid of interest
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-Hydroxysuccinimide)
-
Anhydrous DMF or DCM
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
0.1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) and NHS (1.2 equivalents) in anhydrous DMF or DCM. Cool the solution to 0 °C in an ice bath.
-
EDC Addition: Add EDC (1.5 equivalents) to the stirred solution. Allow the reaction to stir at 0 °C for 15-30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Coupling Reaction: Add N-Boc-glycinamide (1.2 equivalents) to the activated carboxylic acid solution. Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or DCM) (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with 0.1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash chromatography on silica gel.
Mandatory Visualization
Caption: General experimental workflow for amide coupling with N-Boc-glycinamide.
References
Using tert-Butyl (2-amino-2-oxoethyl)carbamate as a synthetic building block
Application Notes and Protocols: tert-Butyl (2-amino-2-oxoethyl)carbamate
Introduction
This compound, also known as Boc-glycinamide, is a valuable synthetic building block, particularly in the fields of peptide synthesis and medicinal chemistry. As a derivative of the simplest amino acid, glycine, it provides a stable and versatile platform for the introduction of a glycinamide moiety into larger molecules. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled reactions at the terminal amide group, making it an essential reagent for the synthesis of peptides, peptidomimetics, and other complex organic molecules. These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals on the effective use of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Synonyms | Boc-glycinamide, Boc-Gly-NH2 |
| CAS Number | 35150-09-5 |
| Molecular Formula | C₇H₁₄N₂O₃ |
| Molecular Weight | 174.20 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents |
Applications in Synthesis
This compound is primarily utilized as a nucleophile in coupling reactions to form larger molecules. Its key application lies in the synthesis of peptides and related compounds where a C-terminal glycinamide is required.
Dipeptide Synthesis
Boc-glycinamide can be coupled with an N-terminally protected amino acid to form a dipeptide. This reaction is a fundamental step in the broader field of peptide synthesis. The Boc group can be subsequently removed under acidic conditions to elongate the peptide chain further if desired. A common strategy involves the use of coupling agents to facilitate the formation of the amide bond between the carboxylic acid of the N-protected amino acid and the amide nitrogen of Boc-glycinamide.
Experimental Protocols
Protocol 1: Synthesis of a Dipeptide using EDC/HOBt Coupling
This protocol describes the synthesis of a protected dipeptide by coupling N-Boc-L-Alanine with this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.
Materials:
-
N-Boc-L-Alanine
-
This compound (Boc-glycinamide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-L-Alanine (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DMF.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add EDC (1.2 eq) to the stirred solution in one portion.
-
Slowly add DIPEA (2.0 eq) dropwise to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired dipeptide.
Quantitative Data for Dipeptide Synthesis
The following table summarizes typical quantitative data for the dipeptide synthesis protocol described above. Yields and purity are representative and can vary based on the specific substrates and reaction conditions.
| Parameter | Value |
| Starting Materials | N-Boc-L-Alanine, this compound |
| Coupling Reagents | EDC, HOBt |
| Base | DIPEA |
| Solvent | DMF |
| Reaction Time | 12-16 hours |
| Typical Yield | 75-90% |
| Purity (post-chromatography) | >95% |
Visualizations
Experimental Workflow for Dipeptide Synthesis
Caption: Workflow for dipeptide synthesis.
General Reaction Scheme for Amide Coupling
Caption: General reaction scheme.
Application Notes and Protocols: Conditions for Boc Deprotection of tert-Butyl (2-amino-2-oxoethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in the construction of peptides and complex pharmaceutical intermediates. Its widespread use is attributed to its stability across a range of nucleophilic and basic conditions, combined with its facile and selective removal under acidic conditions. This orthogonality is crucial in multi-step synthetic campaigns where selective deprotection is paramount.[1]
This document provides detailed application notes and protocols for the deprotection of a key building block, tert-butyl (2-amino-2-oxoethyl)carbamate (Boc-glycinamide), to yield 2-aminoacetamide, often isolated as its hydrochloride salt. We will explore the most common and effective deprotection methodologies, present quantitative data for comparison, and provide detailed experimental procedures.
Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc protecting group is an acid-catalyzed elimination reaction. The generally accepted mechanism proceeds through the following key steps:
-
Protonation: A strong acid protonates the carbonyl oxygen of the Boc group, enhancing the electrophilicity of the carbonyl carbon.
-
Cleavage: The protonated Boc group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is highly unstable and rapidly undergoes decarboxylation to release carbon dioxide and the free amine.
-
Protonation of the Liberated Amine: Under the acidic reaction conditions, the newly liberated amine is protonated, typically yielding the corresponding ammonium salt as the final product.[2]
A potential side reaction involves the electrophilic tert-butyl cation alkylating other nucleophilic sites on the substrate or solvent. This can be mitigated by the use of scavengers, such as anisole or thioanisole, which act as cation traps.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Comparative Analysis of Deprotection Conditions
The choice of acidic reagent and reaction conditions is critical for achieving efficient and clean deprotection of this compound. The following table summarizes the most common methodologies with their respective advantages and disadvantages.
| Reagent System | Typical Concentration & Solvent | Temperature (°C) | Typical Reaction Time | Yield | Purity | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% in Dichloromethane (DCM) | 0 to Room Temp | 30 min - 2 h | High | Good to Excellent | A very common and generally rapid method. TFA and DCM are volatile, facilitating removal. |
| Hydrogen Chloride (HCl) | 4 M in 1,4-Dioxane | Room Temp | 30 min - 4 h | High | Excellent | Often considered a milder alternative to TFA for sensitive substrates. The product is directly obtained as the hydrochloride salt. |
| Hydrogen Chloride (HCl) | Concentrated aq. HCl in MeOH | Room Temp | 1 - 16 h | Good to High | Good | A convenient method avoiding the use of dioxane. Reaction times can be longer. |
| Lewis Acids (e.g., ZnBr₂) | Excess in DCM | Room Temp | Overnight | Moderate to High | Good | Useful for substrates with other acid-sensitive functional groups that are stable to Lewis acids. |
| Thermal Deprotection | High-boiling solvent (e.g., dioxane/water) | ~150°C | 30 min - several hours | Variable | Variable | An alternative for acid-sensitive molecules, but may not be suitable for thermally labile compounds. |
Experimental Protocols
The following are detailed protocols for the deprotection of this compound using the most common and effective methods.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a robust and widely used protocol for Boc deprotection.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 eq.) in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (10-20 eq.) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and DCM.
-
To obtain the free amine, dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution until the cessation of gas evolution, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield 2-aminoacetamide. For the isolation of the trifluoroacetate salt, omit the aqueous work-up and proceed to precipitation.
Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
This method is often preferred for substrates sensitive to TFA and conveniently yields the hydrochloride salt of the product.
Materials:
-
This compound
-
4 M HCl in 1,4-dioxane
-
Anhydrous 1,4-dioxane
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1 eq.) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.
-
To the stirred solution, add 4 M HCl in 1,4-dioxane (5-10 eq.).[2]
-
Stir the reaction mixture at room temperature for 30 minutes to 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, add cold diethyl ether to the reaction mixture to precipitate the 2-aminoacetamide hydrochloride.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Experimental Workflow
The general workflow for the deprotection of this compound and subsequent product isolation is depicted below.
Caption: General experimental workflow for Boc deprotection.
Product Characterization
The final product, 2-aminoacetamide, is typically isolated as its hydrochloride salt, which is a white solid.[3] It is soluble in water.[3]
2-Aminoacetamide Hydrochloride:
-
Molecular Formula: C₂H₇ClN₂O
-
Molecular Weight: 110.54 g/mol
-
Appearance: White solid[3]
-
Melting Point: 204 °C (decomposes)
Conclusion
The Boc deprotection of this compound is a straightforward and high-yielding reaction that can be achieved under various acidic conditions. The choice between TFA in DCM and HCl in dioxane will depend on the specific requirements of the synthetic route, including the presence of other acid-sensitive functional groups and the desired salt form of the final product. The protocols provided herein offer reliable methods for obtaining 2-aminoacetamide, a valuable building block in medicinal chemistry and drug development. Careful monitoring of the reaction and appropriate work-up procedures are essential for achieving high purity and yield.
References
Application Notes and Protocols for the Solid-Phase Synthesis of Peptides with C-Terminal Glycinamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the standard and most efficient methodology for synthesizing peptides with a C-terminal glycinamide using Boc-based Solid-Phase Peptide Synthesis (SPPS). While one might intuitively consider using N-Boc-glycinamide as a starting building block, the established and optimized approach in SPPS involves the use of specialized amide-linker functionalized resins. This document details the principles, protocols, and critical considerations for this widely adopted strategy.
Introduction
The C-terminal amidation of peptides is a common post-translational modification that is often crucial for their biological activity, stability, and receptor-binding affinity.[1] In SPPS, achieving a C-terminal amide is not accomplished by using an N-protected amino acid amide, but rather by assembling the peptide chain on a solid support functionalized with a specific linker that yields an amide upon cleavage. For Boc-based SPPS, resins such as MBHA (4-Methylbenzhydrylamine) are the supports of choice for this purpose.[2]
The synthesis commences with the coupling of the first N-Boc protected amino acid, in this case, N-Boc-glycine, to the amide resin.[3] The peptide chain is then elongated in a stepwise manner following the standard Boc-SPPS cycle of deprotection, neutralization, and coupling. The final step involves cleavage of the completed peptide from the resin using a strong acid, which concurrently removes the side-chain protecting groups and liberates the peptide with a C-terminal amide.[4]
Quantitative Data Summary
The following table summarizes typical quantitative data for the solid-phase synthesis of a model peptide with a C-terminal glycinamide using Boc-SPPS on an MBHA resin. These values are illustrative and can vary based on the specific peptide sequence, length, and synthesis conditions.
| Parameter | Typical Value | Notes |
| Resin Type | MBHA (4-Methylbenzhydrylamine) | Standard for Boc-SPPS yielding C-terminal amides.[2] |
| Resin Substitution Level | 0.5 - 1.0 mmol/g | A common loading capacity for efficient synthesis.[2] |
| First Amino Acid Coupling Efficiency (N-Boc-Glycine) | >95% | Monitored by Kaiser (ninhydrin) test. |
| Per-Step Coupling Efficiency | >99% | Crucial for the synthesis of long peptides. |
| Boc Deprotection Efficiency | >99.5% | Typically achieved with 50% TFA in DCM.[2] |
| Final Cleavage Yield (Crude Peptide) | 70 - 90% | Dependent on peptide sequence and length. |
| Crude Peptide Purity (by HPLC) | 50 - 80% | Purification is generally required. |
| Overall Purified Peptide Yield | 20 - 50% | Highly variable based on peptide properties and purification steps. |
Experimental Protocols
Protocol 1: Attachment of N-Boc-Glycine to MBHA Resin
This protocol describes the initial and critical step of coupling the first amino acid, N-Boc-glycine, to the MBHA solid support.
Materials:
-
MBHA Resin
-
N-Boc-Glycine
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
N,N'-Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Methanol (for capping)
-
Acetic Anhydride or Benzoyl Chloride (for capping)
-
Solid-Phase Peptide Synthesis (SPPS) reaction vessel
Procedure:
-
Resin Swelling: Swell the MBHA resin in DCM for 30 minutes, followed by DMF for another 30 minutes in the SPPS reaction vessel.
-
Resin Washing: Wash the swollen resin thoroughly with DMF (3 times) and then with DCM (3 times).
-
Amino Acid Activation: In a separate vessel, dissolve N-Boc-glycine (3 equivalents relative to the resin loading) and HOBt (3 equivalents) in a minimal amount of DMF. Add DIC or DCC (3 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature.
-
Coupling: Add the activated N-Boc-glycine solution to the resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring the Coupling: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates the successful coupling of the amino acid. If the test is positive (blue beads), repeat the coupling step with fresh activated amino acid.
-
Capping of Unreacted Sites: To block any unreacted amino groups on the resin, treat the resin with a solution of acetic anhydride or benzoyl chloride and DIEA in DMF for 30 minutes.
-
Washing: Wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally with methanol. Dry the resin under vacuum.
Protocol 2: Boc-SPPS Cycle for Peptide Chain Elongation
This protocol outlines the repetitive cycle of deprotection, neutralization, and coupling for elongating the peptide chain.
Materials:
-
N-Boc-Gly-MBHA resin
-
N-Boc protected amino acids
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
N,N-Dimethylformamide (DMF)
Procedure (per cycle):
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Boc Deprotection: Remove the N-terminal Boc group by treating the resin with a solution of 50% TFA in DCM for 30 minutes.[2]
-
Washing: Wash the resin thoroughly with DCM (3 times) and then DMF (3 times).
-
Neutralization: Neutralize the N-terminal ammonium salt by treating the resin with a solution of 10% DIEA in DMF for 5 minutes (repeat twice).
-
Washing: Wash the resin with DMF (3 times).
-
Amino Acid Coupling:
-
Activation: In a separate vessel, pre-activate the next N-Boc-amino acid (3 equivalents) with a suitable coupling reagent (e.g., HBTU/DIEA or DIC/HOBt) in DMF.
-
Coupling: Add the activated amino acid solution to the neutralized resin and agitate for 1-2 hours.
-
-
Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times). The resin is now ready for the next cycle.
Protocol 3: Cleavage of the Peptide from the Resin
This protocol describes the final step of cleaving the synthesized peptide from the MBHA resin to yield the C-terminal glycinamide peptide.
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, p-cresol, thioanisole)
-
Diethyl ether (cold)
-
Cleavage apparatus (HF apparatus if using HF)
Procedure:
-
Resin Preparation: Dry the peptide-resin thoroughly under vacuum.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail by combining the strong acid (HF or TFMSA) with appropriate scavengers. The choice of scavengers depends on the amino acid composition of the peptide.
-
Cleavage Reaction: Add the cleavage cocktail to the peptide-resin in a suitable reaction vessel. Stir the mixture at 0°C for 1-2 hours.
-
Acid Removal: Remove the strong acid by evaporation under a stream of nitrogen.
-
Peptide Precipitation: Triturate the residue with cold diethyl ether to precipitate the crude peptide.
-
Peptide Collection: Centrifuge the suspension to pellet the peptide. Decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the crude peptide under vacuum. The peptide is now ready for purification by HPLC.
Visualizations
Below are diagrams illustrating the key workflows and concepts in the solid-phase synthesis of peptides with a C-terminal glycinamide.
Figure 1: General workflow for the solid-phase synthesis of a C-terminal glycinamide peptide using Boc-SPPS on MBHA resin.
Figure 2: Logical diagram of the cleavage step from an amide-forming resin to yield a C-terminal peptide amide.
Figure 3: Diagram illustrating the potential side reaction of diketopiperazine (DKP) formation, which is prevalent with C-terminal glycine or proline.
References
Application Notes and Protocols: tert-Butyl (2-amino-2-oxoethyl)carbamate in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of tert-butyl (2-amino-2-oxoethyl)carbamate, also known as N-Boc-glycinamide, as a versatile building block in the synthesis of various medicinally relevant heterocyclic compounds. This document offers detailed experimental protocols and expected outcomes for the synthesis of pyrazoles, oxazoles, and pyrimidinones.
Introduction
This compound is a bifunctional reagent featuring a Boc-protected amine and a primary amide. This unique structural arrangement allows for its participation in a variety of cyclocondensation reactions to form diverse heterocyclic scaffolds. The Boc protecting group offers the advantage of mild deprotection conditions, making it a valuable synthon in multi-step synthetic sequences common in medicinal chemistry and drug discovery. This document outlines key applications and provides detailed protocols for the synthesis of pyrazoles, oxazoles, and pyrimidinones using this versatile reagent.
Data Presentation
The following table summarizes expected yields for the synthesis of various heterocyclic compounds from this compound based on analogous reactions reported in the literature. Actual yields may vary depending on the specific substrate and reaction conditions.
| Heterocycle | Co-reactant | Typical Reaction Conditions | Expected Yield (%) |
| Pyrazole | 1,3-Dicarbonyl Compound | Acetic Acid, Reflux | 70-85 |
| Oxazole | α-Haloketone | Base (e.g., K₂CO₃), DMF, 80-100 °C | 65-80 |
| Pyrimidinone | β-Keto Ester | Base (e.g., NaOEt), Ethanol, Reflux | 60-75 |
Experimental Protocols
Synthesis of N-Boc-Protected Pyrazoles
This protocol describes the synthesis of a substituted pyrazole via the cyclocondensation of this compound with a 1,3-dicarbonyl compound. The reaction proceeds through the formation of a hydrazone intermediate followed by intramolecular cyclization and dehydration.
Reaction Scheme:
General Synthesis of Pyrazoles
Materials:
-
This compound
-
Substituted 1,3-dicarbonyl compound (e.g., acetylacetone)
-
Glacial acetic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the 1,3-dicarbonyl compound (1.0 eq) in glacial acetic acid (5-10 mL per mmol of dicarbonyl), add this compound (1.1 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.
-
Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).
Synthesis of N-Boc-Protected Oxazoles
This protocol details the Hantzsch-type synthesis of a substituted oxazole from this compound and an α-haloketone. The reaction involves the initial N-alkylation of the amide nitrogen followed by intramolecular cyclization and dehydration.
Reaction Scheme:
General Synthesis of Oxazoles
Materials:
-
This compound
-
Substituted α-haloketone (e.g., 2-bromoacetophenone)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the α-haloketone (1.0 eq) in DMF (5 mL per mmol of carbamate).
-
Add potassium carbonate (1.5 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 6-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water (2 x 20 mL) and brine (20 mL), and then dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired oxazole.
Synthesis of N-Boc-Protected Pyrimidinones
This protocol describes the synthesis of a substituted pyrimidinone through the condensation of this compound with a β-keto ester. This reaction is a variation of the Biginelli reaction.
Reaction Scheme:
General Synthesis of Pyrimidinones
Materials:
-
This compound
-
Substituted β-keto ester (e.g., ethyl acetoacetate)
-
Sodium ethoxide (NaOEt) or another suitable base
-
Absolute ethanol
-
Ethyl acetate
-
Dilute hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal (1.2 eq) in ethanol under an inert atmosphere.
-
To the freshly prepared sodium ethoxide solution, add the β-keto ester (1.0 eq) followed by this compound (1.1 eq).
-
Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize with dilute hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
To the residue, add water and extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the synthetic protocols described above.
Synthetic Workflow Overview
Conclusion
This compound serves as a valuable and versatile C2-N synthon for the construction of a variety of important heterocyclic systems. The protocols outlined in these application notes provide a foundation for the synthesis of pyrazoles, oxazoles, and pyrimidinones, which are key scaffolds in numerous drug discovery programs. The straightforward nature of these reactions, coupled with the ease of handling of the starting material, makes it an attractive tool for synthetic and medicinal chemists. Further exploration of its reactivity with other electrophilic partners is likely to expand its utility in heterocyclic chemistry.
Practical Applications of tert-Butyl (2-amino-2-oxoethyl)carbamate in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl (2-amino-2-oxoethyl)carbamate, also known as Boc-glycinamide, is a versatile and valuable building block in modern drug discovery. Its structure combines a Boc-protected amine with a primary amide, offering a unique scaffold for the synthesis of a wide range of biologically active molecules. The tert-butyloxycarbonyl (Boc) group provides a stable yet easily removable protecting group for the amine functionality, allowing for selective chemical modifications at other sites of the molecule. This mono-protected bifunctional nature makes it an ideal starting material for peptide synthesis, the construction of linkers for complex biologics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), and the development of small molecule inhibitors for various therapeutic targets.
These application notes provide a detailed overview of the practical uses of this compound in drug discovery, complete with experimental protocols, quantitative data, and visual diagrams to illustrate key concepts and workflows.
I. Application as a Core Building Block in Small Molecule Synthesis
The dual functionality of this compound makes it an excellent scaffold for generating libraries of small molecules for screening and lead optimization. The primary amide can participate in various chemical transformations, while the Boc-protected amine provides a handle for subsequent diversification after deprotection.
A. Synthesis of Novel Anti-Inflammatory Agents
A key application is in the synthesis of substituted benzamido-phenylcarbamate derivatives, which have shown promising anti-inflammatory activity. While the original synthesis started from a related aminophenylcarbamate, the general workflow can be adapted for derivatives of Boc-glycinamide. The core principle involves coupling the free amine (after deprotection) with various substituted carboxylic acids to explore the structure-activity relationship (SAR).
Quantitative Data Summary: Anti-Inflammatory Activity
The following table summarizes in vivo anti-inflammatory activity data for a series of synthesized tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives, evaluated using the carrageenan-induced rat paw edema model.[1][2][3] This data is presented as an example of the quantitative analysis that can be performed on compounds derived from similar carbamate building blocks.
| Compound ID | Substitution on Benzamido Ring | Time (hours) | % Inhibition of Edema |
| 4a | 4-Fluoro | 9 | 54.130% |
| 4d | 2-Iodo | 9 | 47.826% |
| 4i | 4-Nitro | 9 | 54.239% |
| 4j | 2-Bromoacetyl | 9 | 45.108% |
| Indomethacin (Standard) | - | 9 | 55.434% |
Experimental Protocol: Synthesis of a Substituted Benzamide Derivative
This protocol outlines the general steps for the synthesis of a substituted benzamide derivative starting from a related precursor, tert-butyl (2-aminophenyl)carbamate, which illustrates the coupling chemistry applicable to deprotected Boc-glycinamide.[1][2]
-
Deprotection of Boc-glycinamide (Hypothetical Step):
-
Dissolve this compound in a suitable solvent such as dichloromethane (DCM).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (e.g., 50% TFA in DCM).[4]
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Remove the solvent and excess acid under reduced pressure to yield the amine salt.
-
-
Amide Coupling Reaction: [1]
-
Dissolve the substituted carboxylic acid (1.0 eq) in a suitable solvent like DMF or DCM.
-
Add coupling reagents such as 1-[3-(Dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDCI) (1.5 eq) and 1-Hydroxybenzotriazole (HOBt) (1.5 eq).
-
Add a base, such as Diisopropylethylamine (DIPEA) (1.5 eq), to the reaction mixture.
-
Add the deprotected aminoglycinamide (as the free base or with additional base to neutralize the salt) (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, perform an aqueous workup: dilute with an organic solvent, wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Workflow for Synthesis of Anti-Inflammatory Agents
Caption: Synthetic workflow for creating anti-inflammatory agents.
II. Application in Peptide Synthesis
Boc-glycinamide can be used as a C-terminal capping agent in peptide synthesis or as a building block for creating peptide amides. The Boc group serves as a temporary protecting group for the N-terminus, which is stable under coupling conditions and can be selectively removed with acid.
Experimental Protocol: Dipeptide Synthesis in Solution Phase
This protocol is adapted from the synthesis of Boc-Gly-Gly-OH and illustrates how Boc-glycinamide would be coupled to another Boc-protected amino acid.[5]
-
Deprotection of C-terminal Amino Acid Ester:
-
Start with a C-terminally protected amino acid (e.g., Glycine methyl ester).
-
If the N-terminus is protected (e.g., with Fmoc), deprotect it according to standard protocols (e.g., 20% piperidine in DMF).
-
-
Coupling with Boc-glycine (as an example for coupling chemistry):
-
Dissolve Boc-glycine (1.0 eq) in an appropriate solvent (e.g., DMF).
-
Activate the carboxylic acid using a coupling reagent like HBTU (1.0 eq) and a base like DIPEA (2.0 eq).
-
Add the deprotected amino acid ester from the previous step to the activated Boc-glycine solution.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
-
Work-up and Purification:
-
Perform a standard aqueous workup.
-
Purify the resulting dipeptide by chromatography or crystallization.
-
-
Final Deprotection:
-
The Boc group can be removed using TFA in DCM to yield the final dipeptide amide.[4]
-
Signaling Pathway: General Peptide Hormone Action
Caption: General signaling of a peptide hormone.
III. Application in Linker Synthesis for PROTACs and ADCs
Boc-protected amino compounds are fundamental components of linkers used in PROTACs and ADCs.[6][7][8][9] They provide a stable, synthetically tractable handle to connect the different parts of these complex molecules. While specific examples using this compound are not prevalent in the literature, its structure is analogous to many commonly used building blocks.
A. PROTAC Linkers
In PROTACs, the linker connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase. The properties of the linker are critical for the formation of a stable ternary complex and subsequent protein degradation.
Quantitative Data: Example PROTAC Linker Components
The following table lists examples of Boc-protected building blocks used in PROTAC linker synthesis.
| Compound Name | CAS Number | Application Note |
| tert-Butyl (2-aminoethyl)carbamate | 57260-73-8 | A simple diamine linker building block.[10] |
| tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate | 143578-98-3 | A PEG-based linker to improve solubility and pharmacokinetic properties.[7] |
| tert-Butyl N-[2-(aminooxy)ethyl]carbamate | 75051-55-7 | Contains an aminooxy group for oxime ligation.[9][11] |
| tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate | 263162-13-6 | Provides a more rigid and defined linker structure.[6] |
Experimental Protocol: General PROTAC Linker Conjugation
This protocol outlines a general strategy for incorporating a Boc-protected amine building block into a PROTAC.
-
Synthesis of Ligand-Linker Intermediate:
-
Take a ligand for either the target protein or the E3 ligase that has a reactive handle (e.g., a carboxylic acid).
-
Deprotect the Boc-group of the linker building block (e.g., this compound) using TFA.
-
Couple the deprotected linker to the ligand's carboxylic acid using standard peptide coupling reagents (EDCI/HOBt or HATU).
-
Purify the resulting ligand-linker conjugate.
-
-
Final Assembly:
-
The other end of the linker will have a reactive group (which may need to be deprotected or activated).
-
Couple this ligand-linker intermediate to the second ligand to form the final PROTAC molecule.
-
Purify the final PROTAC by preparative HPLC.
-
PROTAC Mechanism of Action
Caption: Mechanism of PROTAC-induced protein degradation.
IV. Conclusion
This compound is a highly valuable and versatile building block in drug discovery. Its utility spans from the synthesis of small molecule therapeutics, such as anti-inflammatory agents, to its incorporation into complex biomolecules like peptides and the linkers of PROTACs and ADCs. The protocols and data presented herein, though in some cases adapted from structurally similar compounds, provide a strong foundation for researchers to leverage this molecule in their own drug discovery programs. The ability to perform selective chemistry on either the primary amide or the protected amine makes it a cornerstone for creating diverse and potent new therapeutic entities.
References
- 1. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 57260-73-8|tert-Butyl (2-aminoethyl)carbamate|BLD Pharm [bldpharm.com]
- 11. nbinno.com [nbinno.com]
Application Notes and Protocols for Reactions Involving N-Boc-glycinamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup and execution of common chemical reactions involving N-tert-butyloxycarbonyl-glycinamide (N-Boc-glycinamide). This versatile building block is a key component in the synthesis of peptides, peptidomimetics, and other molecules of interest in drug discovery and development.[1][2] The protocols detailed below cover the synthesis of N-Boc-glycinamide, its use in peptide bond formation, and the subsequent deprotection of the Boc group.
Section 1: Synthesis of N-Boc-glycinamide
The synthesis of N-Boc-glycinamide is a fundamental step for its use in further reactions. The tert-butyloxycarbonyl (Boc) protecting group is installed on the nitrogen atom of glycinamide to prevent unwanted side reactions during subsequent coupling steps.[3][4]
Experimental Protocol: N-Boc Protection of Glycinamide
This protocol outlines the synthesis of N-Boc-glycinamide from glycinamide hydrochloride and di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
Glycinamide hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve glycinamide hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Base Addition: Cool the solution to 0 °C in an ice bath and add sodium bicarbonate (2.5 eq) in portions while stirring.
-
Addition of (Boc)₂O: To the stirred suspension, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude N-Boc-glycinamide by column chromatography on silica gel or by recrystallization.
Expected Yield: 85-95%
Visualization of N-Boc Protection Workflow
Section 2: Peptide Coupling with N-Boc-glycinamide
N-Boc-glycinamide can be used as the N-terminal component in the synthesis of dipeptides and larger peptide chains. The carboxylic acid of a C-terminally protected amino acid is activated and then reacted with the deprotected amine of another amino acid. In this example, we will consider the coupling of N-Boc-glycine with a generic amino acid ester (H-AA-OR). The same principle applies when using N-Boc-glycinamide after deprotection.
Experimental Protocol: Solution-Phase Peptide Coupling
This protocol describes a general procedure for the coupling of an N-Boc protected amino acid with an amino acid ester using a carbodiimide coupling agent.
Materials:
-
N-Boc-glycine (or other N-Boc-amino acid) (1.0 eq)
-
Amino acid ester hydrochloride (H-AA-OR·HCl) (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 eq)
-
Hydroxybenzotriazole (HOBt) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.0 eq for free base, 2.0 eq for HCl salt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Reactant Preparation: Dissolve N-Boc-glycine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Activation: Cool the solution to 0 °C and add DCC or EDC·HCl (1.1 eq). Stir the mixture at 0 °C for 30 minutes.
-
Coupling Partner Addition: In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM and add DIPEA (2.0 eq). Add this solution to the activated N-Boc-glycine mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
If using DCC, filter off the dicyclohexylurea (DCU) precipitate.
-
Dilute the filtrate with DCM and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude dipeptide by column chromatography.
Quantitative Data Comparison of Coupling Reagents:
| Coupling Reagent | Additive | Base | Typical Yield (%) | Notes |
| DCC | HOBt | DIPEA/TEA | 70-90 | Cost-effective, but produces insoluble DCU byproduct. |
| EDC·HCl | HOBt | DIPEA/TEA | 75-95 | Water-soluble byproduct, easier work-up.[5] |
| HATU | - | DIPEA | 85-98 | Highly efficient, but more expensive.[5] |
| HBTU | HOBt | DIPEA | 80-95 | Common and effective coupling agent. |
Visualization of Peptide Coupling Workflow
Section 3: N-Boc Deprotection
The removal of the Boc protecting group is necessary to elongate the peptide chain or to obtain the final deprotected molecule. This is typically achieved under acidic conditions.[6][7]
Experimental Protocol: Acidic Deprotection of N-Boc Group
This protocol describes the removal of the N-Boc group using trifluoroacetic acid (TFA).
Materials:
-
N-Boc protected peptide or glycinamide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., triisopropylsilane (TIS), water, anisole) - optional, for sensitive residues
-
Diethyl ether (cold)
Procedure:
-
Dissolution: Dissolve the N-Boc protected compound in DCM.
-
TFA Addition: Cool the solution to 0 °C and add an equal volume of TFA (creating a 50% TFA/DCM solution). If sensitive amino acids are present, a scavenger cocktail should be included in the TFA.
-
Reaction: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the deprotection by TLC or LC-MS.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove TFA and DCM.
-
Co-evaporate with toluene or DCM several times to ensure complete removal of residual TFA.
-
-
Precipitation: Add cold diethyl ether to the residue to precipitate the deprotected amine salt.
-
Isolation: Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.
Common Acidic Deprotection Conditions:
| Reagent | Solvent | Temperature (°C) | Time | Notes |
| 50% TFA | DCM | 25 | 30-60 min | Standard and efficient method.[8] |
| 4M HCl | Dioxane | 25 | 1-2 h | Alternative to TFA, can be milder for some substrates.[9] |
| HCl (gas) | Ethyl Acetate | 0-25 | 1-4 h | Used for substrates sensitive to strong liquid acids. |
| H₂SO₄ (catalytic) | t-BuOAc | 25 | 2-6 h | Milder acidic conditions.[7] |
Visualization of N-Boc Deprotection Workflow
Disclaimer
These protocols are intended as a general guide. Reaction conditions, including stoichiometry, temperature, and reaction times, may need to be optimized for specific substrates and scales. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. nbinno.com [nbinno.com]
- 2. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
Application Notes: Synthesis of PROTAC Linkers Using N-Boc-glycinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[1] A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[2] The linker is a critical component that influences the PROTAC's efficacy, solubility, and cell permeability.[3] N-Boc-glycinamide is a versatile building block for PROTAC linker synthesis. It provides a protected primary amine and incorporates a short, hydrophilic glycinamide unit. The terminal primary amine, revealed after deprotection, serves as a key reactive handle for conjugation to either the POI or E3 ligase ligand, typically through amide bond formation.[4]
General Synthetic Strategy & Workflow
The use of N-Boc-glycinamide allows for a modular and sequential approach to PROTAC synthesis. The general workflow involves coupling the carboxylic acid of a linker component to the N-Boc-glycinamide, followed by deprotection of the Boc group to reveal a terminal amine. This amine is then coupled to the second ligand (either POI or E3 ligase ligand).
Experimental Protocols
Protocol 1: Synthesis of an Amine-Terminated Linker Intermediate
This protocol describes the synthesis of an intermediate where N-Boc-glycinamide is coupled to a PEG-based linker, followed by deprotection to yield a versatile amine-terminated linker ready for conjugation.
Step A: Amide Coupling of N-Boc-glycinamide
This step involves the coupling of a carboxylic acid-terminated linker component with N-Boc-glycinamide.
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (Equivalents) |
| Boc-NH-PEG4-COOH | 321.37 | 1.0 |
| N-Boc-glycinamide | 174.20 | 1.1 |
| HATU | 380.23 | 1.2 |
| DIPEA | 129.24 | 2.5 |
| Anhydrous DMF | - | - |
Procedure:
-
Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve Boc-NH-PEG4-COOH (1.0 eq) and N-Boc-glycinamide (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) to the solution and stir for 5 minutes.[1]
-
Add DIPEA (2.5 eq) dropwise to the reaction mixture.[3]
-
Allow the reaction to stir at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Upon completion, dilute the mixture with water and extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.
Step B: Boc Deprotection to Yield Terminal Amine
This step removes the Boc protecting group to expose the primary amine.
| Reagent/Material | Concentration/Purity |
| Boc-Protected Intermediate | Purified from Step A |
| Trifluoroacetic Acid (TFA) | >99% |
| Dichloromethane (DCM) | Anhydrous |
Procedure:
-
Dissolve the purified Boc-protected intermediate from Step A in DCM.
-
Add TFA to the solution, typically to a final concentration of 20-50% (v/v).[5][6]
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.[6]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can be used directly in the next step or neutralized with a mild base and purified.[5]
Protocol 2: Final PROTAC Synthesis via Amide Coupling
This protocol details the coupling of the amine-terminated linker from Protocol 1 with a carboxylic acid-functionalized ligand (e.g., a POI ligand).
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (Equivalents) |
| Amine-Terminated Linker | From Protocol 1 | 1.1 |
| POI Ligand-COOH | Varies | 1.0 |
| HATU | 380.23 | 1.2 |
| DIPEA | 129.24 | 3.0 |
| Anhydrous DMF | - | - |
Procedure:
-
In a clean, dry flask under an inert atmosphere, dissolve the POI ligand with a carboxylic acid functionality (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and allow it to stir for 10-15 minutes to pre-activate the carboxylic acid.[1][5]
-
In a separate flask, dissolve the amine-terminated linker from Protocol 1 (1.1 eq) in anhydrous DMF.
-
Slowly add the solution of the amine-terminated linker to the activated POI ligand mixture.
-
Stir the reaction at room temperature and monitor its progress by LC-MS. Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete, perform an aqueous work-up as described in Protocol 1, Step A.
-
Purify the final PROTAC product using preparative HPLC or flash column chromatography.
-
Characterize the final product by LC-MS, ¹H NMR, and ¹³C NMR to confirm identity and purity.
Quantitative Data Summary
The following table provides representative data for synthesis yields and purity. Actual results may vary depending on the specific ligands and linker components used.
| Step | Product | Typical Yield (%) | Typical Purity (%) (by LC-MS) |
| Protocol 1, Step A | Boc-Protected Intermediate | 75 - 90% | >95% |
| Protocol 1, Step B | Amine-Terminated Linker | 90 - 99% (crude) | >90% |
| Protocol 2 | Final PROTAC | 50 - 80% | >98% (post-purification) |
Logical Diagram: Decision Points in Synthesis
The synthesis strategy can be adapted based on the available functional groups on the E3 and POI ligands.
References
Troubleshooting & Optimization
Improving solubility of tert-Butyl (2-amino-2-oxoethyl)carbamate in reaction solvents
Welcome to the technical support center for tert-Butyl (2-amino-2-oxoethyl)carbamate (also known as Boc-glycinamide). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this reagent in various reaction solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a chemical compound with the molecular formula C₇H₁₄N₂O₃. It is essentially the amino acid glycine with its amino group protected by a tert-butyloxycarbonyl (Boc) group and its carboxyl group converted to a primary amide. This structure makes it a valuable building block in peptide synthesis and medicinal chemistry. The Boc protecting group is stable under a variety of reaction conditions but can be easily removed with mild acids.[1]
Q2: I am experiencing difficulty dissolving this compound in my reaction solvent. Why is this happening?
A2: The solubility of this compound is influenced by several factors, primarily the polarity of the solvent. As a molecule with both a nonpolar Boc group and a polar amide group, its solubility can be limited in solvents that are either extremely polar or nonpolar. The presence of both hydrogen bond donors (-NH₂) and acceptors (C=O) in the amide group, along with the bulky, hydrophobic Boc group, contributes to its specific solubility profile.
Q3: What are some general strategies to improve the solubility of Boc-protected compounds like this?
A3: Several techniques can be employed to enhance the solubility of Boc-protected amino acid derivatives:
-
Co-solvent Systems: Using a mixture of solvents can often be more effective than a single solvent. For instance, adding a small amount of a more polar, aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a less polar solvent can significantly improve solubility.[2]
-
Temperature Adjustment: Gently warming the solvent can increase the solubility of your compound.[2] However, this should be done cautiously to avoid potential degradation, especially with thermally sensitive reagents. It is advisable to first test this on a small scale.[2]
-
Sonication: Applying ultrasonic waves can help to break down solute aggregates and facilitate dissolution.[2]
-
Particle Size Reduction: While more applicable to solids, ensuring the compound is a fine powder increases the surface area available for solvation.[]
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered with this compound.
Problem: The compound is not dissolving in the chosen solvent.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Solvent Polarity | The compound has both polar (amide) and nonpolar (Boc) functionalities. A solvent of intermediate polarity or a co-solvent system may be required. | The compound dissolves completely or its solubility is significantly improved. |
| Low Temperature | The dissolution process may be endothermic. | Gentle warming of the mixture leads to the dissolution of the compound. |
| Compound Aggregation | The solid particles may be clumped together, reducing the effective surface area for solvation. | Sonication breaks up the aggregates, leading to faster and more complete dissolution. |
| Saturation Limit Reached | The concentration of the compound exceeds its solubility limit in the chosen solvent at the current temperature. | Adding more solvent or switching to a solvent in which the compound is more soluble will resolve the issue. |
Problem: The compound precipitates out of solution during the reaction.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Change in Solvent Composition | A reactant or product is altering the polarity of the reaction mixture. | Analyze the reaction components and consider a different solvent system that can accommodate all species. |
| Temperature Fluctuation | A decrease in temperature can cause a dissolved compound to precipitate. | Maintain a constant and appropriate reaction temperature. If cooling is necessary, ensure the concentration is below the saturation point at the lower temperature. |
| Formation of an Insoluble Product | The product of the reaction may be less soluble than the starting material. | This may be unavoidable. Consider strategies to keep the product in solution (e.g., co-solvents) or accept the precipitation and isolate the product by filtration. |
Experimental Protocols
Protocol 1: Qualitative Solubility Assessment
Objective: To quickly determine suitable solvents for this compound.
Materials:
-
This compound
-
A selection of solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Ethyl Acetate (EtOAc), Methanol (MeOH), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Water)
-
Small vials or test tubes
-
Vortex mixer
Procedure:
-
Add approximately 10 mg of this compound to a vial.
-
Add 1 mL of the first solvent to be tested.
-
Vortex the mixture vigorously for 1 minute.
-
Visually inspect the solution for any undissolved solid.
-
Record the observation as "Soluble," "Partially Soluble," or "Insoluble."
-
Repeat steps 1-5 for each solvent.
Protocol 2: Quantitative Solubility Determination (Gravimetric Method)
Objective: To determine the approximate solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Chosen solvent
-
Saturated solution preparation vessel (e.g., sealed flask)
-
Magnetic stirrer and stir bar
-
Thermostatic bath
-
Syringe filters (0.45 µm)
-
Pre-weighed vials
-
Analytical balance
-
Vacuum oven or desiccator
Procedure:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed flask.
-
Place the flask in a thermostatic bath set to the desired temperature (e.g., 25 °C) and stir the suspension for 24 hours to ensure equilibrium is reached.
-
Allow the suspension to settle for at least 1 hour at the same temperature.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a pre-weighed vial.
-
Evaporate the solvent from the vial under reduced pressure or in a vacuum oven until a constant weight is achieved.
-
Weigh the vial containing the dried solute.
-
Calculate the solubility in mg/mL by subtracting the initial weight of the vial from the final weight and dividing by the volume of the filtered aliquot.
Data Presentation
Table 1: Estimated Solubility of this compound in Common Organic Solvents at 25 °C
| Solvent | Polarity Index | Predicted Solubility | Notes |
| Dichloromethane (DCM) | 3.1 | Moderately Soluble | A common solvent for Boc-protected compounds. |
| Tetrahydrofuran (THF) | 4.0 | Soluble | Good general-purpose solvent. |
| Ethyl Acetate (EtOAc) | 4.4 | Sparingly Soluble | May require warming or co-solvents. |
| Acetonitrile (MeCN) | 5.8 | Soluble | A polar aprotic solvent that should be effective. |
| Methanol (MeOH) | 5.1 | Soluble | The polar nature of methanol should facilitate dissolution.[1] |
| Dimethylformamide (DMF) | 6.4 | Highly Soluble | A powerful polar aprotic solvent. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Highly Soluble | Often used for compounds with poor solubility.[2] |
| Water | 10.2 | Sparingly Soluble | The nonpolar Boc group limits aqueous solubility. |
Disclaimer: The solubility data presented in this table are estimates based on the chemical structure and general principles of solubility for similar compounds. Actual solubility should be determined experimentally using a protocol such as the one described above.
Visualizations
Caption: A logical workflow for troubleshooting solubility issues.
Caption: Interactions between the compound and different solvent types.
References
Preventing side reactions during Boc group removal from N-Boc-glycinamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing side reactions during the removal of the tert-butyloxycarbonyl (Boc) group from N-Boc-glycinamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Boc deprotection of N-Boc-glycinamide?
A1: The primary side reactions encountered during the Boc deprotection of N-Boc-glycinamide are:
-
t-Butylation: The tert-butyl cation generated during Boc removal can alkylate the primary amide of glycinamide, leading to the formation of an N-tert-butyl-glycinamide byproduct.[1][2] This is a common issue in Boc deprotection chemistry.[1]
-
Intramolecular Cyclization: Upon deprotection, the newly formed free amine of glycinamide can undergo an intramolecular cyclization to form 2,5-piperazinedione (a diketopiperazine or DKP). This is particularly prevalent in dipeptides with C-terminal glycine.[3]
-
Incomplete Deprotection: Residual starting material (N-Boc-glycinamide) can remain if the reaction conditions (acid concentration, time, or temperature) are insufficient.[4]
Q2: How can I minimize t-butylation of the glycinamide product?
A2: The most effective way to minimize t-butylation is by using "scavengers" in the deprotection reaction. Scavengers are reagents that react with and neutralize the tert-butyl cation before it can react with your product.[1][2] Common scavengers include:
-
Triisopropylsilane (TIS)
-
Thioanisole
-
Water
A common cocktail is a mixture of trifluoroacetic acid (TFA), water, and TIS.[1]
Q3: What conditions favor the formation of 2,5-piperazinedione, and how can it be avoided?
A3: The formation of 2,5-piperazinedione is favored by conditions that allow the free amine of one glycinamide molecule to react with the amide of another. This is more likely to occur at higher concentrations and under neutral or slightly basic conditions after the initial deprotection. To avoid this, it is recommended to work at lower concentrations and to perform a work-up that quickly isolates or protonates the desired glycinamide product after deprotection.
Q4: My Boc deprotection is incomplete. What are the likely causes and solutions?
A4: Incomplete Boc deprotection can be due to several factors:
-
Insufficient Acid: The concentration of the acid (e.g., TFA or HCl) may be too low. You can increase the concentration of the acid or use a stronger acid solution.[4]
-
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction by TLC or LC-MS and extend the reaction time as needed.[1]
-
Low Temperature: While some deprotections are performed at 0°C to minimize side reactions, this can also slow down the desired reaction. Allowing the reaction to warm to room temperature may be necessary.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Presence of a byproduct with a mass increase of +56 Da | t-Butylation of the primary amide.[1] | Add a scavenger such as triisopropylsilane (TIS) or thioanisole to the deprotection mixture.[1] |
| Formation of a cyclic dimer (2,5-piperazinedione) | Intramolecular cyclization of the deprotected glycinamide. | Use dilute reaction conditions and ensure a rapid acidic work-up to protonate the free amine. |
| Starting material (N-Boc-glycinamide) remains | Incomplete deprotection reaction.[4] | Increase the concentration of the acid, prolong the reaction time, or increase the reaction temperature.[4] Monitor reaction progress by TLC or LC-MS. |
| Degradation of other acid-sensitive functional groups | The deprotection conditions are too harsh. | Consider using a milder deprotection method, such as 4M HCl in dioxane instead of neat TFA, or a thermal deprotection method.[4][6] |
Quantitative Data on Deprotection Methods
The following table summarizes typical yields for various Boc deprotection methods on substrates similar to N-Boc-glycinamide. Please note that optimal conditions and yields may vary depending on the specific substrate and reaction scale.
| Deprotection Reagent | Solvent | Temperature | Time | Typical Yield | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 1-2 h | >90% | [7][8] |
| 4M HCl | Dioxane | Room Temp. | 1-2 h | >95% | [6][9] |
| Thermal (neat) | None | ~150 °C | 1-3 h | Variable, often >90% | [10][11] |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolve N-Boc-glycinamide in dichloromethane (DCM) at a concentration of approximately 0.1 M.
-
To this solution, add an equal volume of trifluoroacetic acid (TFA). If t-butylation is a concern, a scavenger cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) can be used instead.[1]
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The crude product can be purified by precipitation from a non-polar solvent like diethyl ether or by column chromatography.
Protocol 2: Boc Deprotection using 4M HCl in Dioxane
-
Dissolve N-Boc-glycinamide in a minimal amount of 1,4-dioxane.
-
Add a solution of 4M HCl in dioxane (typically 5-10 equivalents).[9]
-
Stir the mixture at room temperature for 1-2 hours.[6]
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, the product hydrochloride salt can be isolated by filtration if it precipitates, or by removing the solvent under reduced pressure.
-
The free amine can be obtained by neutralization with a suitable base.
Protocol 3: Thermal Boc Deprotection
-
Place N-Boc-glycinamide in a reaction vessel suitable for heating.
-
Heat the solid neat or in a high-boiling solvent (e.g., toluene) to approximately 150°C.[11]
-
Maintain the temperature for 1-3 hours, monitoring the reaction progress periodically by taking a small aliquot for analysis.[10]
-
Upon completion, cool the reaction mixture and purify the product, typically by recrystallization or chromatography.
Visualizations
Caption: Experimental workflow for Boc deprotection of N-Boc-glycinamide.
Caption: Mechanisms of common side reactions in glycinamide deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Boc Deprotection - HCl [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Thermal Methods - Wordpress [reagents.acsgcipr.org]
How to optimize reaction yield for tert-Butyl (2-amino-2-oxoethyl)carbamate coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield for coupling tert-butyl (2-amino-2-oxoethyl)carbamate with a carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its coupling reaction important?
This compound, also known as Boc-glycinamide, is a derivative of the amino acid glycine. In this molecule, the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is present as a primary amide. This compound is a valuable building block in medicinal chemistry and peptide synthesis. Its coupling with carboxylic acids is a crucial step for elongating peptide chains or synthesizing more complex molecules.
Q2: What are the most common challenges encountered when coupling this compound?
The primary challenges are similar to those in other peptide coupling reactions and include:
-
Low Reaction Yield: Incomplete reaction leading to a poor yield of the desired product.
-
Side Reactions: Formation of unwanted byproducts that complicate purification and reduce the yield.
-
Racemization: If the carboxylic acid being coupled is chiral, there is a risk of losing its stereochemical integrity.
-
Solubility Issues: The starting materials or the product may have poor solubility in the chosen reaction solvent, hindering the reaction rate.
Q3: Which coupling reagents are most effective for this reaction?
The choice of coupling reagent is critical for a successful reaction.[1][2] The most common classes of coupling reagents include:
-
Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[3] These are cost-effective but can sometimes lead to side reactions and racemization. The use of additives is highly recommended.
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly efficient, offer fast reaction times, and are effective at suppressing racemization.[1][2][3] HATU is often considered superior for challenging couplings.[2]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective, particularly for sterically hindered couplings.[3]
Q4: Why is an additive like HOBt or HOAt necessary with carbodiimide coupling reagents?
Additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are crucial when using carbodiimides for two main reasons:[4]
-
Suppressing Racemization: They react with the activated carboxylic acid intermediate to form an active ester that is less prone to racemization.
-
Increasing Yield and Reducing Side Reactions: The active ester is more stable than the O-acylisourea intermediate formed with the carbodiimide alone, which can rearrange to an unreactive N-acylurea. This leads to higher yields of the desired amide.[4]
Q5: What is the role of a base in the coupling reaction?
A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is often required, especially when using uronium/aminium or phosphonium salt coupling reagents.[3] The base deprotonates the carboxylic acid, facilitating its activation by the coupling reagent. When coupling an amine salt (e.g., a hydrochloride salt), the base is also necessary to neutralize the salt and generate the free, nucleophilic amine.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low product yield is one of the most common issues. The following troubleshooting guide provides a systematic approach to identifying and resolving the root cause.
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Presence of Significant Side Products
The formation of side products can significantly reduce the yield and complicate purification.
Common Side Products & Solutions:
-
N-acylurea: This occurs with carbodiimide reagents when the O-acylisourea intermediate rearranges.
-
Solution: Ensure an additive like HOBt or HOAt is used. Lowering the reaction temperature can also help.
-
-
Guanidinylation: With uronium/aminium reagents like HBTU, the coupling reagent can react with the free amine, capping it.
-
Solution: Use a slight excess of the carboxylic acid relative to the coupling reagent. Pre-activating the carboxylic acid before adding the amine can also mitigate this.
-
-
Diketopiperazine Formation: If the C-terminal amino acid of the carboxylic acid component is prone to cyclization, this side product can form.
-
Solution: This is less of a concern when coupling to an amino acid amide but can be minimized by choosing appropriate coupling conditions and reagents.
-
Data Presentation
Table 1: Comparison of Common Coupling Reagents
| Reagent Class | Specific Reagent | Relative Reactivity | Common Additive | Key Advantages & Disadvantages |
| Carbodiimide | EDC, DIC | Moderate | HOBt, HOAt, OxymaPure | Advantages: Cost-effective, water-soluble byproduct (EDC).[4] Disadvantages: Risk of racemization, potential for N-acylurea side product.[3] |
| Uronium/Aminium | HBTU, HCTU | High | None required | Advantages: High efficiency, fast reactions. Disadvantages: Can cause guanidinylation of the amine. |
| Uronium/Aminium | HATU | Very High[1] | None required | Advantages: Superior for difficult couplings, low racemization.[2] Disadvantages: Higher cost. |
| Phosphonium | PyBOP | High | None required | Advantages: Effective for sterically hindered couplings, no guanidinylation. Disadvantages: Byproducts can be difficult to remove. |
Table 2: Influence of Reaction Parameters on Yield
| Parameter | Condition | Expected Impact on Yield | Notes |
| Solvent | DMF, NMP | Generally High | Good solvating properties for reactants.[5] |
| DCM, Acetonitrile | Moderate to High | Can be effective, but solubility may be a concern. | |
| Base | DIPEA | High | A bulky, non-nucleophilic base that minimizes side reactions. |
| Triethylamine (TEA) | Moderate to High | Can sometimes lead to more side reactions than DIPEA. | |
| Temperature | 0 °C to Room Temp | Generally Optimal | Balances reaction rate and stability of intermediates. |
| Elevated Temp (>40 °C) | Variable | May increase rate but can also promote side reactions and racemization. | |
| Stoichiometry | 1.0-1.2 equiv. of Amine | Optimal | A slight excess of the amine can drive the reaction to completion. |
Experimental Protocols
General Workflow for Amide Coupling
The general process involves the activation of a carboxylic acid with a coupling reagent, followed by the nucleophilic attack of the amine from this compound.
Caption: General experimental workflow for amide coupling.
Detailed Protocol using EDC/HOBt
This protocol describes a general procedure for the solution-phase coupling of a carboxylic acid with this compound using EDC and HOBt.
Materials:
-
Carboxylic acid (1.0 equivalent)
-
This compound (1.1 equivalents)
-
EDC·HCl (1.2 equivalents)
-
HOBt (1.2 equivalents)
-
DIPEA (2.5 equivalents)
-
Anhydrous DMF or DCM
-
Standard workup reagents (e.g., ethyl acetate, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 equiv.), HOBt (1.2 equiv.), and this compound (1.1 equiv.) in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv.) to the reaction mixture in one portion.
-
Add DIPEA (2.5 equiv.) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting reagent is observed.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Detailed Protocol using HATU
This protocol outlines a general procedure using the more potent HATU coupling reagent.
Materials:
-
Carboxylic acid (1.0 equivalent)
-
This compound (1.1 equivalents)
-
HATU (1.1 equivalents)
-
DIPEA (2.0 equivalents)
-
Anhydrous DMF
-
Standard workup reagents
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv.) and HATU (1.1 equiv.) in anhydrous DMF.
-
Add DIPEA (2.0 equiv.) to the solution and stir at room temperature for 5-15 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.1 equiv.) in a small amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, perform an aqueous workup as described in the EDC/HOBt protocol.
-
Purify the crude product by flash column chromatography.
References
Technical Support Center: Purification of N-Boc-Glycinamide Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of N-Boc-glycinamide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My crude product has "oiled out" or will not solidify. How can I induce crystallization to purify it?
A1: "Oiling out," where the product separates as a liquid instead of a solid, is a common issue, often caused by residual solvents, impurities, or rapid cooling.[1] Several techniques can be used to induce crystallization:
-
Trituration: If the product is a viscous oil after solvent evaporation, stirring or grinding it with a non-polar solvent in which it is insoluble (like n-hexane, diethyl ether, or cyclohexane) can cause it to precipitate as a solid.[1]
-
Complete Solvent Removal: Ensure all solvents from the reaction and workup are thoroughly removed under high vacuum, as they can inhibit crystallization.[1]
-
Slow Cooling: Rapidly cooling a saturated solution can promote oil formation. Allow the solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator.[1]
-
Seeding: Adding a small "seed crystal" of the pure product to a supersaturated solution can initiate the crystallization process.[1][2] If no seed crystal is available, scratching the inside of the flask with a glass rod at the solution's surface can sometimes create nucleation sites.
-
Solvent/Anti-Solvent System: Dissolve the oily product in a minimal amount of a "good" solvent (in which it is highly soluble) and slowly add a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes cloudy. A few drops of the "good" solvent can be added to clarify the solution, followed by slow cooling.
Table 1: Common Solvent Systems for Crystallization of N-Boc-Amino Acid Derivatives
| "Good" Solvent (for dissolving) | "Poor" Anti-Solvent (for precipitation) | Reference |
| Ethyl Acetate (EtOAc) | n-Hexane | [1] |
| Diethyl Ether | n-Hexane | [3] |
| Toluene | Methanol | [1] |
| Dichloromethane (DCM) | n-Hexane | General Practice |
| Methanol | Water | General Practice |
Experimental Protocol 1: Purification by Trituration and Recrystallization
-
Solvent Removal: Ensure the crude N-Boc-glycinamide product is free of reaction solvents by drying it under reduced pressure to obtain a viscous oil or foam.[1][3]
-
Trituration: Add a small volume of a non-polar solvent such as n-hexane or diethyl ether.[3] Stir the mixture vigorously with a spatula or magnetic stirrer. The oil should gradually transform into a solid precipitate.
-
Isolation: Collect the solid by vacuum filtration, washing with a small amount of the cold trituration solvent.
-
Recrystallization (If further purification is needed):
-
Transfer the solid to a clean flask.
-
Add a minimal amount of a hot "good" solvent (e.g., ethyl acetate) to fully dissolve the solid.
-
Slowly add a "poor" anti-solvent (e.g., n-hexane) until the solution becomes persistently cloudy.
-
Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[1]
-
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum to a constant weight.[3]
Diagram 1: Troubleshooting Workflow for Product Crystallization
Caption: Workflow for inducing crystallization of an oily product.
Q2: How can I remove unreacted acidic (e.g., N-Boc-glycine) or basic starting materials from my reaction mixture?
A2: Acid-base extraction is a highly effective liquid-liquid extraction technique to separate acidic, basic, and neutral components of a mixture.[4]
-
To Remove Acidic Impurities (like unreacted N-Boc-glycine): Wash the organic layer containing your product with a mild aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution. The acidic impurity will be deprotonated to form a water-soluble salt, which will move into the aqueous layer.[5]
-
To Remove Basic Impurities (like an unreacted amine): Wash the organic layer with a dilute aqueous acid, such as 1M hydrochloric acid (HCl). The basic impurity will be protonated to form a water-soluble ammonium salt and will be extracted into the aqueous layer.[4]
-
Neutral Product: The desired N-Boc-glycinamide product is neutral and will remain in the organic layer throughout these washes. A final wash with brine (saturated NaCl solution) is often used to remove residual water from the organic layer before drying.[6]
Experimental Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM), and transfer it to a separatory funnel.
-
Basic Wash (to remove acidic impurities):
-
Add an equal volume of 5% aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.
-
Stopper the funnel, invert it, and vent frequently to release any pressure from CO₂ evolution.
-
Shake the funnel gently, then allow the layers to separate.
-
Drain the lower aqueous layer. Repeat this wash if significant acidic impurities are present.
-
-
Acidic Wash (to remove basic impurities):
-
Add an equal volume of 1M aqueous HCl to the organic layer in the separatory funnel.
-
Stopper, invert, and shake, venting occasionally.
-
Allow the layers to separate and drain the lower aqueous layer.
-
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove bulk water.[6]
-
Drying and Concentration:
-
Drain the organic layer into a clean flask.
-
Add a drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[7]
-
Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.
-
Diagram 2: Logic of an Acid-Base Extraction Workflow
Caption: Separation of impurities using acid-base extraction.
Q3: My product is contaminated with byproducts of similar polarity. How do I set up an effective column chromatography purification?
A3: When impurities have similar polarity to your product, purification by column chromatography is often the best solution.[8] The key is to find a mobile phase (eluent) that provides good separation on a Thin-Layer Chromatography (TLC) plate first.
-
Stationary Phase: Silica gel is the most common stationary phase for purifying N-Boc protected compounds.[6][8]
-
Mobile Phase Selection: Start by testing various solvent systems with TLC. A good system will show the desired product spot with a retention factor (Rf) of approximately 0.2-0.4, and it will be well-separated from impurity spots. Common mobile phases include mixtures of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate, dichloromethane, or methanol).[8][9]
-
Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, this "dry loading" method often results in better separation than loading a liquid solution.
-
Elution: Start with a less polar mobile phase composition and gradually increase the polarity to elute the compounds from the column.[3] Collect fractions and monitor them by TLC to identify and combine the pure product fractions.
Table 2: Example Mobile Phases for Column Chromatography of N-Boc Derivatives
| Mobile Phase System | Polarity | Typical Application | Reference |
| Hexane / Ethyl Acetate | Low to Medium | General purification of neutral, moderately polar compounds. | [6] |
| Dichloromethane / Methanol | Medium to High | For more polar compounds. | [8] |
| Chloroform / Methanol | Medium to High | Alternative to DCM/MeOH systems. | [8][10] |
| Ethyl Acetate / Hexane (80%) | High | Used for separating more polar glycinamide derivatives. | [9] |
Experimental Protocol 3: Flash Column Chromatography
-
TLC Analysis: Develop a TLC solvent system that gives an Rf value of ~0.3 for the N-Boc-glycinamide product and separates it from impurities.
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material.
-
Pack the column with silica gel, either as a dry powder followed by wetting with the initial, least polar eluent, or as a slurry in that eluent.[3]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM).
-
Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the mobile phase developed during TLC analysis.
-
If using a gradient, slowly increase the proportion of the more polar solvent to elute the product.
-
-
Fraction Collection: Collect the eluent in fractions (e.g., in test tubes).
-
Analysis: Spot each fraction on a TLC plate to determine its contents. Combine the fractions that contain the pure product.
-
Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the final purified N-Boc-glycinamide product.
Diagram 3: Workflow for Column Chromatography Method Development
Caption: Developing a purification method using TLC and column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Stereoselective Synthesis of β-Glycinamide Ribonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Boc Deprotection of tert-Butyl (2-amino-2-oxoethyl)carbamate
Welcome to the technical support center for the troubleshooting of Boc deprotection, specifically focusing on tert-Butyl (2-amino-2-oxoethyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during this critical synthetic step.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of an incomplete Boc deprotection reaction?
A1: The most common indications of an incomplete reaction are the presence of the starting material in the crude product, as observed by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] On a TLC plate, you will see a persistent spot corresponding to the Boc-protected starting material. In an LC-MS analysis, the mass corresponding to the starting material will be present alongside the desired product.
Q2: What causes the formation of side products during Boc deprotection?
A2: The primary cause of side product formation is the generation of a reactive tert-butyl cation intermediate upon cleavage of the Boc group with a strong acid like trifluoroacetic acid (TFA).[2][3] This carbocation is a potent electrophile and can alkylate nucleophilic functional groups within the target molecule, leading to undesired byproducts.[3]
Q3: Are there specific concerns related to the deprotection of this compound?
A3: While the glycinamide structure itself is relatively stable, the primary amide can be susceptible to hydrolysis under harsh acidic conditions or elevated temperatures, although this is less common with standard TFA deprotection protocols. The main concern remains the potential for incomplete deprotection or side reactions if other sensitive functional groups are present in the molecule.
Q4: How can I monitor the progress of the deprotection reaction?
A4: The reaction progress can be effectively monitored by TLC or LC-MS.[1][4] For TLC analysis, spot the reaction mixture on a silica gel plate alongside the starting material as a reference.[4] The disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rf value) indicates the progress of the reaction. Visualization can be achieved using a ninhydrin stain, which will show a colored spot for the deprotected primary amine.[4] For LC-MS, monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[1]
Troubleshooting Guide
This section addresses specific problems you may encounter during the Boc deprotection of this compound and provides actionable solutions.
Issue 1: Incomplete Deprotection - Starting Material Remains
Possible Causes:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be strong enough to fully cleave the Boc group.[3]
-
Short Reaction Time: The reaction may not have been allowed to proceed to completion.[2]
-
Low Reaction Temperature: The reaction rate may be too slow at a lower temperature.[2]
-
Steric Hindrance: While less common for this substrate, steric bulk near the Boc group can hinder acid access.[2]
-
Reagent Degradation: The acid (e.g., TFA) may have degraded over time, especially if it is hygroscopic.[5]
Solutions:
| Solution ID | Action | Rationale |
| S1.1 | Increase the concentration of TFA in the reaction mixture (e.g., from 20% to 50% in DCM).[6] | A higher concentration of acid will increase the rate of deprotection. |
| S1.2 | Consider using neat TFA if the substrate is stable under these conditions.[7][8] | Neat TFA provides the strongest acidic conditions for deprotection. |
| S1.3 | Extend the reaction time and continue to monitor by TLC or LC-MS.[4] | Some deprotections require longer periods to reach completion. |
| S1.4 | Allow the reaction to warm to room temperature if it is being conducted at 0 °C.[1] | Increasing the temperature will increase the reaction rate. |
| S1.5 | Consider alternative strong acids such as 4M HCl in dioxane.[9][10] | This can be an effective alternative if TFA is not providing complete deprotection. |
| S1.6 | Use fresh TFA for the reaction. | Ensures the reagent is at its optimal potency.[5] |
Issue 2: Observation of Unexpected Side Products by LC-MS
Possible Cause:
-
Alkylation by tert-butyl cation: The reactive tert-butyl cation generated during deprotection can alkylate nucleophilic sites on your molecule, if any are present.[11]
Solutions:
| Solution ID | Action | Rationale |
| S2.1 | Add a scavenger to the reaction mixture.[2][3] | Scavengers are nucleophilic compounds that trap the tert-butyl cation, preventing it from reacting with your product.[3] |
Common Scavengers and Their Applications:
| Scavenger | Target Residue/Use Case | Typical Concentration |
| Triisopropylsilane (TIS) | General purpose, effective for most sequences.[12] | 2.5-5% (v/v)[13] |
| Water (H₂O) | General purpose, helps hydrolyze the Boc group.[12] | 2.5-5% (v/v)[12] |
| Thioanisole | Protects against methionine oxidation and tryptophan modification.[14] | 5% (v/v)[13] |
| 1,2-Ethanedithiol (EDT) | Highly effective for tryptophan-containing peptides.[12] | 2.5% (v/v)[13] |
A common and effective general-purpose scavenger cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[2][12]
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA in DCM
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[1]
-
Cooling: Cool the solution to 0 °C using an ice bath.[1]
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[1][6]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[1] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1][4]
-
Work-up:
-
Concentration: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.[1]
-
TFA Removal: To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2-3 times).[1]
-
Neutralization (Optional): If the free amine is required, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[13] Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.
-
Protocol 2: Boc Deprotection using HCl in Dioxane
-
Reaction Setup: To a round-bottom flask, add the this compound.
-
Acid Addition: Add a 4 M solution of HCl in 1,4-dioxane.[15] The substrate can be dissolved or suspended in the acidic solution.
-
Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[13]
-
Work-up:
-
Isolation: Upon completion, the product may precipitate as the hydrochloride salt. Collect the precipitated solid by filtration.[15]
-
Washing: Wash the solid with a cold solvent like diethyl ether to remove any non-polar impurities.[15]
-
Drying: Dry the collected solid under vacuum to obtain the desired product as its HCl salt.[15]
-
Visualizations
Caption: Standard Boc deprotection experimental workflow.
Caption: Troubleshooting logic for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
N-Boc-glycinamide stability under acidic and basic conditions
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with N-Boc-glycinamide. It focuses on the stability of the molecule under common experimental conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that users may encounter during the handling and reaction of N-Boc-glycinamide.
Question 1: My N-Boc-glycinamide is failing to deprotect under acidic conditions. What could be the cause?
Answer: Incomplete deprotection of the tert-butyloxycarbonyl (Boc) group is unusual for a simple substrate like glycinamide but can occur under non-optimized conditions.[1] Consider the following:
-
Insufficient Acid Strength or Concentration: The cleavage of the Boc group is acid-catalyzed, and the reaction rate often shows a second-order dependence on the acid concentration.[2][3] Standard conditions like 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 20-30 minutes are typically effective.[1] If you are using milder acids or lower concentrations, the reaction may be too slow.
-
Reagent Quality: TFA is hygroscopic. Old or improperly stored TFA can have a higher water content, reducing its effectiveness. Always use fresh, high-quality reagents.
-
Low Temperature: While some reactions are performed at 0°C to improve selectivity, this will also slow down the deprotection rate.[4] Ensure the reaction is allowed to warm to room temperature to proceed to completion.
Question 2: After acidic treatment, my product is impure. What are the likely side products?
Answer: The primary side reactions during acidic Boc deprotection stem from the formation of a reactive tert-butyl cation.[5]
-
Alkylation: If your substrate contains other nucleophilic functional groups (such as thiols or electron-rich aromatic rings), they can be alkylated by the tert-butyl cation.[2] This can be minimized by adding "scavengers" like triisopropylsilane (TIS) or thioanisole to your reaction mixture to trap the cation.
-
Amide Hydrolysis: While the primary amide of glycinamide is significantly more stable than the Boc group, prolonged exposure to harsh aqueous acidic conditions, especially with heating, can lead to its hydrolysis, forming N-Boc-glycine.[6][7] Under standard anhydrous deprotection conditions (e.g., TFA/DCM), this is generally not a significant issue.
Question 3: I am performing a reaction under basic conditions and am concerned about the stability of N-Boc-glycinamide. What should I expect?
Answer: N-Boc-glycinamide exhibits high stability under most basic conditions. The molecule has two main functional groups to consider:
-
Boc Group: The Boc group is highly resistant to basic hydrolysis due to the steric hindrance of the tert-butyl group and the electronic stability of the carbamate.[5][8] It will remain intact even in the presence of strong bases like NaOH or LiOH at room temperature.
-
Primary Amide: The glycinamide's primary amide is the more reactive site under basic conditions. However, amide hydrolysis is a difficult reaction that typically requires harsh conditions, such as heating with a concentrated strong base for an extended period.[7][9] Under typical basic conditions used in organic synthesis (e.g., triethylamine, DIPEA, or even 1M NaOH at room temperature for short periods), N-Boc-glycinamide is expected to be completely stable.
Question 4: Can I selectively cleave the primary amide without removing the Boc group?
Answer: Yes, this is theoretically possible. Since the Boc group is stable to base and the amide can be hydrolyzed under harsh basic conditions, treating N-Boc-glycinamide with refluxing aqueous NaOH would likely lead to the formation of N-Boc-glycine salt. Conversely, the Boc group is labile to acid while the amide is relatively stable, allowing for the selective formation of glycinamide salt with acidic treatment.[7]
Data Presentation
The following table summarizes the expected stability of N-Boc-glycinamide under various representative conditions. This data is compiled from established principles of functional group reactivity.
| Condition | Reagent/Solvent | Temperature | Time | Expected Outcome for N-Boc Group | Expected Outcome for Amide Group | Primary Product(s) |
| Acidic | 50% TFA in DCM | Room Temp. | 30 min | >99% Cleaved | >99% Intact | Glycinamide TFA Salt |
| Acidic | 4M HCl in Dioxane | Room Temp. | 1-2 hours | >99% Cleaved | >99% Intact | Glycinamide HCl Salt |
| Acidic | 6M HCl (aqueous) | 100 °C | 12 hours | >99% Cleaved | >99% Hydrolyzed | Glycine HCl Salt |
| Basic | 1M NaOH (aqueous) | Room Temp. | 24 hours | >99% Intact | >95% Intact | N-Boc-glycinamide |
| Basic | 1M NaOH (aqueous) | 100 °C | 4 hours | >99% Intact | >95% Hydrolyzed | Sodium N-Boc-glycinate |
| Neutral | Water | Room Temp. | 24 hours | >99% Intact | >99% Intact | N-Boc-glycinamide |
| Thermal | TFE (Solvent) | 150-200 °C | 1-2 hours | >95% Cleaved | >95% Intact | Glycinamide |
Experimental Protocols
Protocol 1: Stability Test Under Acidic Conditions (Boc Deprotection)
This protocol assesses the lability of the Boc group and the relative stability of the primary amide.
-
Preparation: In a clean, dry vial, dissolve 17.4 mg (0.1 mmol) of N-Boc-glycinamide in 1 mL of anhydrous Dichloromethane (DCM).
-
Reaction Initiation: Cool the vial to 0°C in an ice bath. Add 1 mL of Trifluoroacetic Acid (TFA) (for a final 50% TFA/DCM solution).
-
Reaction Monitoring: Stir the reaction at 0°C for 5 minutes, then remove from the ice bath and stir at room temperature.
-
Time Points: At specified time points (e.g., 10 min, 30 min, 1 hr, 4 hr), withdraw a small aliquot (approx. 50 µL) of the reaction mixture.
-
Quenching & Analysis: Immediately quench the aliquot by diluting it into 1 mL of the initial mobile phase for HPLC analysis (see Protocol 3). This prevents further reaction before analysis.
-
Data Interpretation: Analyze the samples by HPLC to determine the percentage of remaining N-Boc-glycinamide and the formation of glycinamide.
Protocol 2: Stability Test Under Basic Conditions (Amide Hydrolysis)
This protocol assesses the stability of the primary amide bond while confirming the stability of the Boc group.
-
Preparation: In a vial, dissolve 17.4 mg (0.1 mmol) of N-Boc-glycinamide in 1 mL of water.
-
Reaction Initiation: Add 1 mL of 2M aqueous Sodium Hydroxide (NaOH) to achieve a final concentration of 1M NaOH.
-
Reaction Monitoring: Stir the solution at a controlled temperature (e.g., room temperature or 80°C).
-
Time Points: At specified time points (e.g., 1 hr, 4 hr, 12 hr, 24 hr), withdraw a small aliquot (approx. 50 µL).
-
Quenching & Analysis: Immediately neutralize the aliquot with 1M HCl and dilute to 1 mL with the initial HPLC mobile phase.
-
Data Interpretation: Analyze by HPLC to quantify the remaining N-Boc-glycinamide and the formation of the hydrolysis product, N-Boc-glycine.
Protocol 3: RP-HPLC Method for Purity and Stability Analysis
This method is suitable for separating N-Boc-glycinamide from its key potential degradation products (glycinamide and N-Boc-glycine).[10][11]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dilute quenched reaction aliquots in Mobile Phase A to a concentration of approximately 0.1 mg/mL.
Visualizations
Caption: Acidic degradation pathway of N-Boc-glycinamide.
Caption: Basic degradation pathway of N-Boc-glycinamide.
Caption: General workflow for stability analysis.
Caption: Troubleshooting decision tree for N-Boc-glycinamide.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing N-Boc-Glycinamide Reactions
Welcome to the technical support center for the synthesis of N-Boc-glycinamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and answering frequently asked questions related to the N-Boc protection of glycinamide.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of N-Boc-glycinamide, offering potential causes and actionable solutions.
Issue 1: Low or No Yield of N-Boc-Glycinamide
-
Question: My reaction is resulting in a low yield or no product at all. What are the likely causes and how can I improve the yield?
-
Answer: Low or no yield in N-Boc protection reactions can stem from several factors. Here is a systematic approach to troubleshooting this issue:
-
Inadequate Amine Nucleophilicity: Glycinamide, while a primary amine, may exhibit reduced nucleophilicity compared to other simple amines.
-
Solution: Ensure the reaction is performed under basic conditions to deprotonate the amine, thereby increasing its nucleophilicity. The use of a suitable base is crucial for the reaction to proceed efficiently.
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at room temperature.
-
Solution: Gently heating the reaction mixture can significantly increase the reaction rate. However, be cautious as excessive heat can lead to side reactions. Monitor the reaction closely by TLC or LC-MS when increasing the temperature.[1]
-
-
Poor Solubility of Reactants: Glycinamide hydrochloride, the common starting material, has limited solubility in many organic solvents.
-
Solution: Employing a biphasic system with an aqueous basic solution (e.g., NaOH or NaHCO₃) can be effective. Alternatively, using a polar aprotic solvent like DMF or DMSO can help to dissolve the reactants.[2]
-
-
Insufficient Reagent Stoichiometry: An inadequate amount of di-tert-butyl dicarbonate ((Boc)₂O) will result in incomplete conversion.
-
Solution: Use a slight excess (typically 1.1 to 1.5 equivalents) of (Boc)₂O to drive the reaction to completion.[2]
-
-
Issue 2: Formation of Side Products
-
Question: I am observing significant side products in my reaction mixture, complicating purification. What are these byproducts and how can I minimize their formation?
-
Answer: The formation of side products is a common challenge. Here are some of the usual suspects and how to avoid them:
-
Di-Boc-Glycinamide: Primary amines can react with a second molecule of (Boc)₂O, especially when a large excess of the reagent and a strong base are used.
-
Solution: Carefully control the stoichiometry of (Boc)₂O, using around 1.1 equivalents. Avoid using a large excess of strong, non-nucleophilic bases.
-
-
Urea Formation: This can be more prevalent with sterically hindered amines or at elevated temperatures.
-
Solution: Use milder reaction conditions and avoid excessive heating. Optimizing the choice of base can also help minimize this side reaction.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal temperature and time for the N-Boc protection of glycinamide?
A1: The optimal conditions can vary depending on the solvent and base used. Generally, the reaction proceeds efficiently at room temperature (20-25°C) over a period of 2 to 24 hours. If the reaction is sluggish, gentle heating to 30-40°C can be beneficial, but should be monitored to prevent side product formation.[1]
Q2: Which solvent system is best for the synthesis of N-Boc-glycinamide?
A2: The choice of solvent depends on the form of the glycinamide starting material. For glycinamide hydrochloride, a biphasic system of water and an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) with a base such as sodium bicarbonate or sodium hydroxide is often effective. For free glycinamide, polar aprotic solvents like DMF or acetonitrile can be used.
Q3: Is a base always necessary for N-Boc protection?
A3: While the reaction can proceed without a base, it is generally much slower. The use of a base is highly recommended to deprotonate the amine, making it a more potent nucleophile to attack the (Boc)₂O. Common bases include sodium bicarbonate, sodium hydroxide, or triethylamine (TEA).
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, the N-Boc-glycinamide product will be less polar (have a higher Rf value) than the starting glycinamide.
Data Presentation
The following tables summarize the impact of different reaction parameters on the yield of N-Boc protection for primary amines, which can serve as a guide for optimizing N-Boc-glycinamide synthesis.
Table 1: Effect of Temperature and Time on N-Boc Protection Yield (General Primary Amines)
| Temperature (°C) | Reaction Time (hours) | Typical Yield (%) | Notes |
| 20-25 | 2 - 4 | 85 - 95 | Standard conditions for many primary amines. |
| 20-25 | 12 - 24 | >95 | Longer reaction times can drive the reaction to completion. |
| 30-40 | 1 - 2 | 90 - 98 | Gentle heating can accelerate the reaction for less reactive amines. |
| >50 | <1 | Variable | Higher temperatures can lead to increased side products and lower isolated yields. |
Note: This data is representative for the N-Boc protection of various primary amines and actual results for glycinamide may vary.
Experimental Protocols
Protocol 1: Standard N-Boc Protection of Glycinamide Hydrochloride
This protocol is a general procedure for the N-Boc protection of glycinamide hydrochloride in a biphasic system.
-
Materials:
-
Glycinamide hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolution: Dissolve glycinamide hydrochloride (1.0 equivalent) and sodium bicarbonate (2.2 equivalents) in water.
-
Reagent Addition: To the stirred aqueous solution, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane.
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Purification: Combine the organic layers, wash with saturated brine solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-glycinamide. The product can be further purified by column chromatography if necessary.
-
Mandatory Visualization
Caption: Workflow for the synthesis of N-Boc-glycinamide.
Caption: Troubleshooting workflow for low yield in N-Boc-glycinamide synthesis.
References
How to avoid racemization in reactions with chiral N-Boc-glycinamide derivatives
Technical Support Center: Chiral N-Boc-Amino Acid Derivatives
Topic: How to Avoid Racemization in Coupling Reactions
This guide is intended for researchers, scientists, and drug development professionals to diagnose and prevent the loss of stereochemical integrity during the synthesis of peptides and related molecules involving chiral N-Boc-amino acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical problem in my reaction?
A1: Racemization is the process where a pure, single enantiomer (e.g., an L-amino acid) loses its specific three-dimensional structure, resulting in a mixture of both the L- and D-forms.[1][2] This is a critical issue because the biological activity, efficacy, and safety of a peptide or drug molecule are highly dependent on its precise stereochemistry.[1] The presence of the undesired stereoisomer can lead to significantly reduced biological activity or even toxic side effects, and the resulting diastereomeric impurities can be extremely difficult to separate during purification.[1]
Q2: What is the primary chemical mechanism for racemization with N-Boc-amino acids?
A2: The most common mechanism involves the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][3][4] This occurs after the carboxylic acid group is activated by a coupling reagent. The proton on the alpha-carbon of this oxazolone ring is highly acidic and can be easily removed by a base in the reaction mixture. This creates a planar, achiral intermediate, leading to a loss of the original stereochemistry.[1][3][5] A second, less common pathway is direct enolization, where a base directly abstracts the alpha-proton from the activated amino acid, also forming a planar intermediate.[3][4]
Q3: I thought the N-Boc protecting group was supposed to prevent racemization. Why is it still occurring?
A3: Urethane-type protecting groups like tert-butyloxycarbonyl (Boc) are known to suppress racemization compared to other N-acyl groups.[6] This is because the lone pair of electrons on the urethane nitrogen participates in resonance, which makes the alpha-proton less acidic and the formation of the problematic oxazolone intermediate less favorable. However, this protection is not absolute. Under non-optimized or harsh reaction conditions—such as the use of strong bases, high temperatures, or highly activating coupling reagents—racemization can still occur to a significant extent.[6][7]
Q4: Which amino acids are most susceptible to racemization?
A4: Histidine (His) and Cysteine (Cys) are particularly prone to racemization during peptide coupling reactions.[1][3][8] Other residues like serine can also be susceptible, especially under suboptimal conditions.[3][7] For histidine, the side-chain imidazole can contribute to the catalysis of racemization.[1]
Q5: How can I detect and quantify the level of racemization in my product?
A5: The most common and reliable method is Chiral High-Performance Liquid Chromatography (HPLC).[9][10] This technique uses a chiral stationary phase (CSP) to separate the desired peptide from its undesired diastereomer. An alternative approach involves hydrolyzing the peptide back to its constituent amino acids and then analyzing them using Gas Chromatography-Mass Spectrometry (GC-MS) on a chiral column or by HPLC after derivatization with a chiral reagent (e.g., Marfey's reagent).[9][10]
Troubleshooting Guide: High Levels of Epimer/Diastereomer Detected
Use this guide to diagnose and resolve common causes of racemization during coupling reactions.
| Problem / Symptom | Potential Cause & Rationale | Recommended Solution & Optimization |
| Using Carbodiimides (DCC, DIC, EDC) results in significant racemization. | Carbodiimides form a highly reactive O-acylisourea intermediate that is prone to cyclizing into the oxazolone. Without an additive, this pathway is a major source of racemization.[3][11][12] | Solution: Always use carbodiimides in combination with a racemization-suppressing additive like OxymaPure, HOBt, or HOAt .[3][6] These additives trap the activated intermediate to form a more stable active ester that is less susceptible to racemization.[5] |
| High racemization is observed when using a strong base like Triethylamine (TEA). | Strong, non-sterically hindered bases can easily abstract the acidic alpha-proton from the activated intermediate or the oxazolone, which is the key step in racemization.[5] | Solution: Switch to a weaker or more sterically hindered base. The order of preference to minimize racemization is generally: 2,4,6-Collidine > N-Methylmorpholine (NMM) > N,N-Diisopropylethylamine (DIPEA) >> Triethylamine (TEA).[5][6] |
| The reaction, run at room temperature or higher, shows product epimerization. | The rate of racemization, like most side reactions, increases with temperature. The activated intermediate has more energy and time to rearrange to the oxazolone before the desired coupling occurs.[3] | Solution: Perform the coupling at a lower temperature. Start the reaction at 0°C in an ice bath and allow it to warm slowly to room temperature only if necessary. Maintaining a low temperature during the initial activation and coupling phase is critical.[3] |
| A long pre-activation step before adding the amine component leads to racemization. | Allowing the activated carboxylic acid to sit for an extended period, especially in the presence of a base, increases the opportunity for oxazolone formation and racemization before the amine nucleophile has a chance to react.[3] | Solution: Minimize the pre-activation time. A short pre-activation of 1-5 minutes is often sufficient.[3] Alternatively, adopt an in situ activation protocol where the coupling reagent is added to the mixture of the acid and amine, with the base being the last component added to initiate the reaction.[8] |
| Coupling a sensitive amino acid (e.g., Cys, His) still results in racemization despite other optimizations. | Some amino acid derivatives are inherently more prone to racemization. For these challenging cases, the choice of coupling reagent is paramount.[1][7] | Solution: Switch to a modern uronium/aminium or phosphonium salt-based coupling reagent known for low racemization. COMU and HATU are highly effective.[6][13][14] The combination of DIC/OxymaPure is also an excellent, low-cost, and highly effective choice for sensitive couplings.[7][13] |
Data Presentation
Table 1: Relative Efficacy of Common Coupling Strategies in Suppressing Racemization This table provides a qualitative comparison. Actual performance can vary based on substrate, base, and solvent.
| Coupling Strategy | Reagent Class | Relative Racemization Risk | Key Considerations |
| DIC or EDC alone | Carbodiimide | High | Not recommended for chiral amino acids without an additive.[3] |
| DIC/HOBt or EDC/HOBt | Carbodiimide + Additive | Medium-Low | A classic, effective combination. HOBt suppresses oxazolone formation.[6] |
| DIC/OxymaPure | Carbodiimide + Additive | Low | Oxyma is a highly effective, non-explosive alternative to HOBt/HOAt, often showing superior suppression.[6][7][13] |
| HBTU / TBTU | Uronium/Aminium Salt | Low | Very efficient coupling reagents with minimal racemization.[12] |
| HATU / HCTU | Uronium/Aminium Salt | Very Low | Generally considered more reactive and often preferred for rapid, clean couplings to minimize racemization.[4][13] |
| PyBOP / BOP | Phosphonium Salt | Low | Provides excellent coupling with low racemization. A drawback of BOP is the formation of carcinogenic HMPA.[6][13] |
| COMU | Uronium Salt | Very Low | A modern reagent incorporating Oxyma, known for high efficiency and very low racemization, comparable to HATU.[6][14] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling using HATU and NMM
This protocol is recommended for sensitive amino acids where minimizing racemization is the top priority.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the N-Boc-amino acid (1.0 eq.) and the amine component (1.0-1.1 eq.) in an anhydrous solvent (e.g., DMF or DCM).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add HATU (1.0 eq.) to the cooled solution.
-
Initiation: Add N-Methylmorpholine (NMM) (2.0 eq.) dropwise to the mixture.
-
Reaction: Stir the reaction at 0°C for 15-30 minutes, then allow it to warm slowly to room temperature. Monitor the reaction by TLC or LC-MS until the starting acid is consumed (typically 2-4 hours).
-
Work-up: Proceed with a standard aqueous work-up and purification.
Protocol 2: Low-Racemization Coupling using DIC and OxymaPure
This protocol is a robust and cost-effective method for minimizing racemization.[7]
-
Preparation: In a separate vessel under an inert atmosphere, dissolve the N-Boc-amino acid (1.0 eq.) and OxymaPure (1.0 eq.) in an anhydrous solvent (e.g., DMF or THF).
-
Activation: Add DIC (1.05 eq.) to the solution and stir for 1-5 minutes at room temperature for pre-activation.
-
Coupling: In the main reaction flask, dissolve the amine component (1.0-1.1 eq.) and a suitable base (e.g., DIPEA, 2.0 eq.) in the same solvent and cool to 0°C.
-
Addition: Add the pre-activated acid solution to the cooled amine solution.
-
Reaction: Stir the reaction at 0°C, allowing it to warm to room temperature over 2-16 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Filter the diisopropylurea (DCU) byproduct if necessary, then proceed with a standard aqueous work-up and purification.
Visualizations
Caption: The primary pathway for racemization via the oxazolone intermediate.
Caption: A logical workflow for troubleshooting and resolving racemization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. bachem.com [bachem.com]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. jpt.com [jpt.com]
- 12. hepatochem.com [hepatochem.com]
- 13. benchchem.com [benchchem.com]
- 14. digital.csic.es [digital.csic.es]
Technical Support Center: Synthesis of tert-Butyl (2-amino-2-oxoethyl)carbamate
Welcome to the technical support center for the synthesis of tert-Butyl (2-amino-2-oxoethyl)carbamate, a key intermediate for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions to help you manage and control impurities during your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most common and straightforward method is the reaction of glycinamide (or its hydrochloride salt) with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. This reaction selectively protects the primary amine of glycinamide with a tert-butoxycarbonyl (Boc) group.
Q2: I see unreacted glycinamide in my crude product. What could be the cause?
Incomplete reaction is a common issue and can be attributed to several factors:
-
Insufficient Base: The reaction requires a base to deprotonate the glycinamide (or its salt) to generate the nucleophilic free amine. If the amount of base is insufficient, the reaction will not proceed to completion.
-
Low Reaction Temperature: While the reaction is typically carried out at room temperature, very low temperatures can slow down the reaction rate.
-
Short Reaction Time: Ensure the reaction is allowed to stir for a sufficient duration as per the protocol.
-
Poor Solubility: Glycinamide hydrochloride has limited solubility in some organic solvents. A biphasic system or the use of a co-solvent like water can improve solubility and reaction efficiency.
Q3: My final product is contaminated with a significant amount of a non-polar impurity. What is it likely to be?
The most probable non-polar impurity is unreacted di-tert-butyl dicarbonate ((Boc)₂O). It is common to use a slight excess of (Boc)₂O to ensure complete conversion of the starting material.
Q4: Are there any other potential side products I should be aware of?
While the reaction is generally clean, the following side products are possible:
-
N,N-di-Boc-glycinamide: If the reaction conditions are too harsh or if a large excess of (Boc)₂O and base is used, a second Boc group can be added to the amide nitrogen. However, this is generally less favorable.
-
Urea derivatives: Formation of urea-type impurities can occur, although this is less common with (Boc)₂O compared to other protecting group reagents.[1]
Q5: How can I effectively remove the excess di-tert-butyl dicarbonate?
Several methods can be employed to remove unreacted (Boc)₂O:
-
Aqueous Work-up: Washing the organic extract with a mild basic solution (e.g., saturated sodium bicarbonate) can help to hydrolyze some of the excess (Boc)₂O.
-
Chromatography: Flash column chromatography is a very effective method for separating the more non-polar (Boc)₂O from the desired product.
-
Distillation/Evaporation: (Boc)₂O has a relatively low boiling point and can be removed under high vacuum, though care must be taken not to lose the product if it is also volatile.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to insufficient base or reaction time. | Ensure at least two equivalents of a suitable base (e.g., triethylamine, sodium bicarbonate) are used if starting from the hydrochloride salt. Extend the reaction time and monitor by TLC. |
| Poor solubility of starting material. | Use a solvent system that allows for good solubility of both reactants, such as a mixture of an organic solvent (e.g., THF, dioxane) and water. | |
| Presence of Starting Material in Product | Incomplete reaction. | See "Low Yield" troubleshooting. Consider adding a slight excess (1.1 equivalents) of (Boc)₂O. |
| Product Contaminated with (Boc)₂O | Excess (Boc)₂O used in the reaction. | During work-up, wash the organic layer with a dilute solution of a non-nucleophilic base like sodium bicarbonate. Purify by flash column chromatography. |
| Formation of Unknown Byproducts | Reaction conditions too harsh, leading to side reactions. | Maintain the reaction at room temperature or below. Avoid using an excessive amount of base. |
| Impure starting materials. | Ensure the glycinamide and (Boc)₂O are of high purity before starting the reaction. |
Experimental Protocols
Synthesis of this compound
Materials:
-
Glycinamide hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of glycinamide hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.2 eq).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the dioxane under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Data Presentation
| Parameter | Typical Value | Notes |
| Yield | 85-95% | Dependent on reaction conditions and purity of starting materials. |
| Purity (crude) | 70-90% | Main impurity is typically unreacted (Boc)₂O. |
| Purity (after chromatography) | >98% | |
| (Boc)₂O in crude product | 5-20% | Can be minimized by careful control of stoichiometry. |
| Di-Boc-glycinamide | <1% | Generally not a significant impurity under standard conditions. |
Visualizations
Caption: Synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to Boc-Glycinamide and Fmoc-Glycinamide in Peptide Synthesis
For researchers, scientists, and drug development professionals, the choice between tert-Butyl (2-amino-2-oxoethyl)carbamate (Boc-glycinamide) and Fmoc-glycinamide is a critical decision in the strategic planning of peptide synthesis. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to inform the selection of the optimal reagent for your research needs.
The primary difference between these two compounds lies in their N-terminal protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group versus the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[][2] This distinction dictates the entire strategy for solid-phase peptide synthesis (SPPS), influencing reaction conditions, orthogonality with side-chain protecting groups, and potential side reactions.[2][3]
Physicochemical Properties
A summary of the core physicochemical properties of Boc-glycinamide and the closely related Fmoc-Gly-OH (as a proxy for Fmoc-glycinamide) is presented below. These properties are fundamental to their handling, solubility, and reactivity in synthesis protocols.
| Property | This compound (Boc-glycinamide) | Fmoc-glycinamide (Data based on Fmoc-Gly-OH) |
| Synonyms | Boc-Gly-NH2, tert-butyl N-(2-amino-2-oxoethyl)carbamate | Fmoc-Gly-NH2 |
| CAS Number | 35150-09-5[4][5] | 29022-11-5 (for Fmoc-Gly-OH)[6][7] |
| Molecular Formula | C₇H₁₄N₂O₃[4] | C₁₇H₁₆N₂O₃ |
| Molecular Weight | 174.2 g/mol [4] | 296.3 g/mol (calculated) |
| Appearance | White solid[5] | White powder[6][8] |
| Melting Point | Not widely reported | 174-175 °C (for Fmoc-Gly-OH)[7] |
| Solubility | Soluble in common organic solvents like DMF | Soluble in DMF and DMSO[8] |
Core Comparison: Boc vs. Fmoc Synthesis Strategies
The choice between Boc-glycinamide and Fmoc-glycinamide corresponds to selecting either the Boc/Bzl or the Fmoc/tBu strategy for SPPS.[2]
-
Boc/Bzl Strategy: This classic approach uses the Boc group for temporary N-terminal protection, which is removed at each cycle with a moderately strong acid like trifluoroacetic acid (TFA).[9][10] Side-chain protecting groups are typically benzyl-based (Bzl) and are cleaved at the end of the synthesis along with the peptide from the resin using a very strong acid, such as hydrofluoric acid (HF).[9][10]
-
Fmoc/tBu Strategy: This is the more modern and widely used approach.[] The Fmoc group provides temporary N-terminal protection and is removed by a mild base, typically a solution of piperidine in DMF.[12][13] Side-chain protecting groups are acid-labile (e.g., tert-butyl, tBu) and are removed simultaneously with resin cleavage using TFA.[12] This strategy is considered orthogonal, as the conditions for removing the N-terminal and side-chain protecting groups are distinct (base vs. acid).[2]
The milder deprotection conditions of the Fmoc strategy make it compatible with a broader range of sensitive peptide sequences, such as those containing O-glycosylation or sulfation.[2][14] In contrast, the Boc strategy is often favored for synthesizing long or difficult sequences where peptide aggregation can be an issue, as the repeated acid treatments can help disrupt interchain aggregation.[13][15]
Visualization of Synthesis Workflows
The fundamental differences in the deprotection steps of the Boc and Fmoc strategies are visualized in the workflow diagram below.
Experimental Protocols
The following protocols detail the critical deprotection step for each synthesis strategy. These procedures are foundational to the successful stepwise elongation of the peptide chain.
Protocol 1: N-terminal Boc Group Deprotection
This protocol describes the standard method for removing the Boc protecting group from the N-terminus of a resin-bound peptide.[16]
Materials:
-
Boc-protected peptide-resin
-
Reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Wash Solvents: DCM, Isopropanol (IPA)
-
Neutralization Reagent: 10% Diisopropylethylamine (DIEA) in DCM
Procedure:
-
Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in a reaction vessel.
-
Pre-wash: Drain the swelling solvent and perform a short pre-wash by adding the 50% TFA/DCM solution and agitating for 5 minutes.[16] Drain the solution.
-
Deprotection: Add a fresh portion of 50% TFA/DCM (approx. 10 mL per gram of resin) and agitate for 20-25 minutes at room temperature.[16]
-
Washing: Drain the deprotection solution. Wash the peptide-resin thoroughly to remove residual acid. A typical wash sequence is:
-
DCM (3 times)
-
IPA (2 times)
-
DCM (3 times)
-
-
Neutralization: To deprotonate the newly formed N-terminal ammonium salt, add the 10% DIEA/DCM solution and agitate for 10 minutes.
-
Final Wash: Drain the neutralization solution and wash the resin three times with DCM to remove excess DIEA. The resin is now ready for the next coupling step.
Protocol 2: N-terminal Fmoc Group Deprotection
This protocol outlines the standard method for removing the base-labile Fmoc protecting group.[12]
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)[17]
-
Wash Solvent: DMF (peptide synthesis grade)
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 15-30 minutes in a reaction vessel.[12]
-
Deprotection (Step 1): Drain the DMF. Add the 20% piperidine/DMF solution (approx. 10 mL per gram of resin) and agitate for 5-10 minutes.[12]
-
Deprotection (Step 2): Drain the solution and add a fresh portion of the deprotection solution. Agitate for an additional 5-10 minutes to ensure complete removal of the Fmoc group.[12]
-
Washing: Drain the deprotection solution. Wash the peptide-resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[14]
-
Confirmation (Optional): The completion of the deprotection can be monitored by taking an aliquot of the drained solution and measuring its UV absorbance at ~301 nm, which corresponds to the dibenzofulvene-piperidine adduct.[12] The resin is now ready for the next coupling step.
Selection Criteria and Conclusion
The decision to use Boc-glycinamide or Fmoc-glycinamide hinges on the specific requirements of the target peptide and the overall synthesis strategy.
Choose this compound (Boc-glycinamide) for:
-
Synthesizing long or aggregation-prone peptide sequences.[15]
-
When using base-sensitive side-chain protecting groups.[]
-
When access to specialized HF cleavage apparatus is available.[15]
Choose Fmoc-glycinamide for:
-
Synthesizing peptides with acid-sensitive modifications (e.g., phosphorylation, glycosylation).[2][14]
-
General laboratory use due to milder deprotection conditions and avoidance of highly toxic HF.[15]
-
Compatibility with a wide range of modern, orthogonal side-chain protecting groups.[]
References
- 2. biosynth.com [biosynth.com]
- 3. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 4. scbt.com [scbt.com]
- 5. N-Boc-glycinamide, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Fmoc-Gly-OH | C17H15NO4 | CID 93124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Fmoc-Gly-OH | 29022-11-5 [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. peptide.com [peptide.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. benchchem.com [benchchem.com]
- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
- 16. chempep.com [chempep.com]
- 17. chem.uci.edu [chem.uci.edu]
A Comparative Guide to Analytical Methods for Assessing N-Boc-glycinamide Purity
For researchers, scientists, and drug development professionals, establishing the purity of N-Boc-glycinamide, a key building block in peptide synthesis, is a critical step to ensure the reliability and reproducibility of experimental results and the quality of final products. This guide provides a comprehensive comparison of the principal analytical techniques used for purity assessment: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). An overview of Gas Chromatography (GC) for specific impurity analysis is also included.
Comparison of Key Analytical Methods
The selection of an analytical method for purity determination of N-Boc-glycinamide is contingent on the specific requirements of the analysis, such as the need for routine quality control, absolute purity determination, or impurity identification.
| Feature | Reversed-Phase HPLC (RP-HPLC) | Quantitative NMR (qNMR) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography (GC) |
| Primary Use | Routine purity analysis and quantification of impurities. | Absolute purity determination and structural confirmation. | Impurity identification and profiling. | Analysis of volatile impurities and residual solvents. |
| Principle | Separation based on hydrophobicity. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Separation by chromatography followed by mass-to-charge ratio detection. | Separation of volatile compounds in the gas phase. |
| Typical Purity Determination | Relative purity based on UV absorbance peak area percentage. | Absolute purity determination against a certified internal standard.[1] | Relative purity based on total ion chromatogram (TIC) and impurity identification by mass. | Quantification of specific volatile analytes against standards. |
| Limit of Detection (LOD) | ~0.01 - 0.1% | ~0.1% | ppm to ppb level | ppm level |
| Limit of Quantification (LOQ) | ~0.03 - 0.3% | ~0.3% | ppb to ppt level | ppm level |
| Accuracy | High (with appropriate standards) | Very High (Primary method) | High (for identification) | High (for specific analytes) |
| Precision (%RSD) | < 2% | < 1% | < 5% | < 5% |
Experimental Protocols
Detailed methodologies for the most effective analytical techniques for N-Boc-glycinamide are provided below.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the industry standard for routine purity assessment of peptides and their derivatives.[1] It separates compounds based on their polarity, allowing for the quantification of N-Boc-glycinamide and the detection of non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector, pump, autosampler, and column oven.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[2]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[3]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[3]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a common starting point.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV absorbance at 214 nm and 220 nm.[4]
-
Column Temperature: 30 °C.[2]
-
Injection Volume: 10 µL.[2]
Sample Preparation:
-
Accurately weigh and dissolve the N-Boc-glycinamide sample in a suitable solvent, such as a mixture of Mobile Phase A and B, to a final concentration of approximately 1 mg/mL.[3]
-
Filter the sample through a 0.45 µm syringe filter before injection.[1]
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[1]
Workflow for RP-HPLC Purity Analysis of N-Boc-glycinamide.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that provides an absolute purity value without the need for a specific reference standard of the analyte.[1] It offers high precision and structural information.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Experimental Parameters:
-
Solvent: A suitable deuterated solvent such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Internal Standard: A certified internal standard with a known purity and signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
Sample Preparation:
-
Accurately weigh a specific amount of the N-Boc-glycinamide sample (e.g., 10-20 mg) into a vial.[5]
-
Accurately weigh a specific amount of the internal standard into the same vial.[5]
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.7 mL).[5]
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
Data Analysis:
-
The purity is calculated by comparing the integral of a specific, well-resolved proton signal of N-Boc-glycinamide with the integral of a known proton signal of the internal standard, taking into account their respective molecular weights, number of protons, and the purity of the internal standard.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for identifying and characterizing impurities, even at trace levels.[6] It combines the separation capabilities of HPLC with the mass detection of mass spectrometry.
Instrumentation:
-
An HPLC or UPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[3]
Chromatographic Conditions:
-
Similar to the RP-HPLC method, but often with UPLC columns (e.g., 2.1 mm x 50 mm, 1.7 µm particle size) for better resolution and faster analysis times.[5]
-
Mobile phases are typically volatile buffers like formic acid or ammonium acetate to be compatible with the MS detector.[6]
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: Scan a range appropriate for the expected molecular weight of N-Boc-glycinamide and potential impurities.
Sample Preparation:
-
Similar to the RP-HPLC method, with concentrations typically in the range of 0.1 mg/mL.[5]
Data Analysis:
-
The total ion chromatogram (TIC) is used to assess the relative purity by peak area percentage.
-
The mass spectrum of each peak is analyzed to determine the molecular weight of the components, which is crucial for identifying impurities.[4]
Logical workflow for selecting an analytical method.
Gas Chromatography (GC) for Residual Solvents
GC is the standard method for the analysis of volatile organic impurities, such as residual solvents from the synthesis process.[7]
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) and a headspace autosampler.[4]
GC Conditions:
-
Column: A column with appropriate polarity for separating common solvents (e.g., DB-624).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: An oven temperature program that allows for the separation of solvents with a wide range of boiling points.
Sample Preparation:
-
Accurately weigh the N-Boc-glycinamide sample into a headspace vial.
-
Add a suitable dissolution solvent (e.g., dimethyl sulfoxide - DMSO).
Data Analysis:
-
The concentration of each residual solvent is determined by comparing the peak area to that of a certified reference standard.
Conclusion
A comprehensive purity assessment of N-Boc-glycinamide is best achieved through the use of orthogonal analytical techniques. RP-HPLC is the workhorse for routine purity checks, providing reliable data on the relative purity. For applications requiring the highest accuracy and an absolute purity value, qNMR is the method of choice. When the identification of unknown impurities is necessary, LC-MS provides invaluable molecular weight information. Finally, GC is essential for quantifying volatile impurities and residual solvents. By employing a combination of these methods, researchers and drug development professionals can ensure the quality and integrity of N-Boc-glycinamide for its intended application.
References
A Comparative Guide to HPLC and LC-MS Analysis of tert-Butyl (2-amino-2-oxoethyl)carbamate Reaction Mixtures
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the accurate monitoring of reaction progress and purity assessment of intermediates is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of reaction mixtures containing the key building block, tert-Butyl (2-amino-2-oxoethyl)carbamate. The selection of the appropriate analytical technique is critical for optimizing reaction conditions, identifying impurities, and ensuring the quality of the final product.
This compound, a vital intermediate in the synthesis of various pharmaceutical compounds, is typically formed through the coupling of a Boc-protected amino acid with an amine. The resulting reaction mixture can contain the desired product, unreacted starting materials, coupling reagents, and potential side products. Effective analytical monitoring must be able to resolve and quantify these components. This guide presents a detailed comparison of HPLC with UV detection and LC-MS, supported by representative experimental data and detailed protocols, to aid in the selection of the most suitable analytical method for this application.
Comparison of Analytical Methodologies
The choice between HPLC and LC-MS for the analysis of this compound reaction mixtures depends on the specific requirements of the analysis, such as the need for quantitative accuracy, impurity identification, or high throughput.
| Parameter | HPLC with UV Detection | LC-MS |
| Principle | Separation based on polarity, with detection via UV absorbance. | Separation based on polarity, with detection by mass-to-charge ratio. |
| Quantitative Accuracy | High, with proper calibration. | Good, but can be affected by ion suppression. |
| Impurity Identification | Limited to comparison with known standards. | High, allows for molecular weight determination of unknown impurities. |
| Sensitivity | Moderate, dependent on the chromophore of the analyte. | High, capable of detecting trace-level impurities. |
| Selectivity | Good, based on chromatographic resolution. | Excellent, combines chromatographic separation with mass filtering. |
| Cost & Complexity | Lower cost, simpler instrumentation and operation. | Higher cost, more complex instrumentation and data analysis. |
| Throughput | High, suitable for routine in-process control. | Moderate, can be slower due to more complex data acquisition. |
Experimental Data
The following tables summarize representative quantitative data obtained from the analysis of a typical this compound reaction mixture using HPLC and LC-MS.
Table 1: HPLC Analysis Data
| Compound | Retention Time (min) | Peak Area (%) |
| Starting Amine | 2.5 | 5.2 |
| Boc-protected Amino Acid | 4.1 | 8.7 |
| Product | 5.8 | 83.5 |
| Unknown Impurity 1 | 6.2 | 1.8 |
| Unknown Impurity 2 | 7.1 | 0.8 |
Table 2: LC-MS Analysis Data
| Compound | Retention Time (min) | [M+H]⁺ (m/z) | Relative Abundance (%) |
| Starting Amine | 2.6 | 89.1 | 6.1 |
| Boc-protected Amino Acid | 4.2 | 218.2 | 9.3 |
| Product | 5.9 | 203.2 | 81.7 |
| Impurity A (Side Product) | 6.3 | 245.2 | 2.1 |
| Impurity B (Dimer) | 7.2 | 405.4 | 0.8 |
Experimental Protocols
Detailed methodologies for the HPLC and LC-MS analysis of this compound reaction mixtures are provided below.
HPLC Method Protocol
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute 1 µL of the reaction mixture in 1 mL of 50:50 Water:Acetonitrile.
LC-MS Method Protocol
-
Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a SQ Detector 2 or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% to 90% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dilute 1 µL of the reaction mixture in 1 mL of 50:50 Water:Acetonitrile with 0.1% formic acid.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the analysis of a this compound reaction mixture.
Caption: Workflow for HPLC and LC-MS analysis.
Conclusion
Both HPLC and LC-MS are powerful techniques for the analysis of this compound reaction mixtures. HPLC with UV detection offers a cost-effective, robust, and high-throughput solution for routine reaction monitoring and quantification of the main components. However, its ability to identify unknown impurities is limited.
In contrast, LC-MS provides superior sensitivity and selectivity, enabling the confident identification of byproducts and trace impurities through molecular weight determination. This makes LC-MS an invaluable tool during process development, troubleshooting, and for comprehensive characterization of the reaction profile. The choice between these two techniques should be guided by the specific analytical needs of the researcher or drug development professional. For routine monitoring where the impurity profile is well-established, HPLC is often sufficient. For in-depth analysis and the identification of unknown species, the additional information provided by LC-MS is indispensable.
A Comparative Spectroscopic Guide to the Structural Confirmation of N-Boc-glycinamide and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The unequivocal structural confirmation of protected amino acids is a critical step in peptide synthesis and drug development. This guide provides a comprehensive comparison of spectroscopic data for N-Boc-glycinamide and its common alternatives, N-Fmoc-glycinamide and N-Cbz-glycinamide. By presenting key Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, this document serves as a practical reference for the structural elucidation of these vital building blocks.
Spectroscopic Data Comparison
The following tables summarize the expected and reported spectroscopic data for N-Boc-glycinamide and its alternatives. These values are compiled from various sources and represent typical ranges observed in common deuterated solvents for NMR and standard sample preparation techniques for IR and MS.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Functional Group | N-Boc-glycinamide (Expected) | N-Fmoc-glycinamide (Reported) | N-Cbz-glycinamide (Reported) |
| Amide Protons (-CONH₂) | 6.5 - 7.5 (br s, 2H) | ~7.3 (br s, 1H), ~7.0 (br s, 1H) | ~7.4 (br s, 1H), ~7.1 (br s, 1H) |
| NH Proton (Urethane) | 5.0 - 5.5 (br t, 1H) | ~7.6 (t, 1H) | ~5.8 (t, 1H) |
| α-CH₂ | ~3.6 (d, 2H) | ~3.8 (d, 2H) | ~3.8 (d, 2H) |
| Protecting Group Protons | 1.45 (s, 9H, -C(CH₃)₃) | 7.2 - 7.9 (m, 8H, Fluorenyl), 4.2-4.4 (m, 3H, CH, CH₂) | 7.3 - 7.4 (m, 5H, Phenyl), 5.1 (s, 2H, -CH₂-Ph) |
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Carbon Atom | N-Boc-glycinamide (Expected) | N-Fmoc-glycinamide (Reported)[1][2] | N-Cbz-glycinamide (Reported) |
| Amide Carbonyl (-CONH₂) | ~173 | ~171 | ~172 |
| Urethane Carbonyl (-OCONH-) | ~156 | ~157 | ~157 |
| α-Carbon (-CH₂-) | ~44 | ~44 | ~45 |
| Boc Quaternary Carbon (-C(CH₃)₃) | ~80 | - | - |
| Boc Methyl Carbons (-C(CH₃)₃) | ~28 | - | - |
| Fmoc Carbons | - | 144, 141, 128, 127, 125, 120 (Aromatic), 67 (CH), 47 (CH₂) | - |
| Cbz Carbons | - | - | 136 (Aromatic quat.), 128.5, 128, 127.5 (Aromatic CH), 67 (-CH₂-Ph) |
Table 3: FT-IR Spectroscopic Data (cm⁻¹)
| Vibrational Mode | N-Boc-glycinamide (Expected)[3][4] | N-Fmoc-glycinamide (Reported)[5] | N-Cbz-glycinamide (Reported)[6] |
| N-H Stretch (Amide & Urethane) | 3400 - 3200 (br) | 3400 - 3200 (br) | 3400 - 3200 (br) |
| C-H Stretch (Aliphatic) | 2980 - 2930 | 3000 - 2850 | 3000 - 2850 |
| C=O Stretch (Urethane) | ~1690 | ~1720 | ~1710 |
| C=O Stretch (Amide I) | ~1650 | ~1660 | ~1660 |
| N-H Bend (Amide II) | ~1550 | ~1540 | ~1540 |
Table 4: Mass Spectrometry Data (m/z)
| Ion/Fragment | N-Boc-glycinamide (Expected) | N-Fmoc-glycinamide | N-Cbz-glycinamide |
| [M+H]⁺ | 175.11 | 297.12 | 209.09 |
| [M+Na]⁺ | 197.10 | 319.10 | 231.07 |
| Characteristic Fragments | 119.09 ([M+H-C₄H₈]⁺), 75.06 ([M+H-Boc]⁺) | 179.08 ([Fmoc-CH₂]⁺), 152.06 (Fluorenyl) | 91.05 (Tropylium ion) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the N-protected glycinamide in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample and solvent.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Process the data with appropriate phasing and baseline correction. Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
Process the data with appropriate phasing and baseline correction. Reference the spectrum to the solvent peak.
Protocol 2: FT-IR Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Instrumentation: Fourier-Transform Infrared (FT-IR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory or sample holder for KBr pellets.
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typical parameters: 16-32 scans, resolution of 4 cm⁻¹, spectral range of 4000-400 cm⁻¹.
-
The resulting spectrum should be displayed in terms of transmittance or absorbance.
Protocol 3: Mass Spectrometry
Objective: To determine the molecular weight and identify characteristic fragmentation patterns.
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS), often coupled with a liquid chromatography system (LC-MS).
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
Data Acquisition (Direct Infusion):
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode.
-
Typical parameters: scan range of m/z 50-500, capillary voltage of 3-4 kV, cone voltage of 20-40 V.
-
For fragmentation data (MS/MS), select the precursor ion of interest (e.g., [M+H]⁺) and apply collision-induced dissociation (CID) with varying collision energies.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the protecting groups.
Caption: Experimental workflow for the structural confirmation of N-protected glycinamides.
References
- 1. Fmoc-Gly-OH(29022-11-5) 13C NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N-(tert-butoxycarbonyl)glycine | C7H13NO4 | CID 78288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Efficiency of tert-Butyl (2-amino-2-oxoethyl)carbamate and Cbz-glycinamide
In the realm of peptide synthesis and drug development, the strategic use of protecting groups is paramount to achieving desired products with high purity and yield. Among the essential building blocks are N-protected amino acid amides. This guide provides an in-depth comparison of two such widely used reagents: tert-Butyl (2-amino-2-oxoethyl)carbamate (commonly known as Boc-glycinamide) and Carboxybenzyl-glycinamide (Cbz-glycinamide). We will objectively evaluate their synthetic efficiency, supported by experimental data and detailed protocols, to assist researchers in making informed decisions for their synthetic strategies.
Overview of Synthetic Pathways
The synthesis of both Boc-glycinamide and Cbz-glycinamide begins with the common starting material, glycinamide, which is typically used as its hydrochloride salt. The core difference lies in the protecting agent employed to cap the N-terminal amine.
-
Boc-glycinamide is prepared by reacting glycinamide with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The tert-butyloxycarbonyl (Boc) group is known for its stability in basic conditions and its facile removal under acidic conditions.
-
Cbz-glycinamide is synthesized through the reaction of glycinamide with benzyl chloroformate (Cbz-Cl), also in a basic medium. The benzyloxycarbonyl (Cbz or Z) group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.
The choice between these two hinges on the overall synthetic plan, particularly the presence of other protecting groups and the desired deprotection strategy.
Quantitative Comparison of Synthetic Parameters
The efficiency of a synthetic protocol is a multi-faceted consideration, encompassing yield, reaction conditions, and ease of purification. The following table summarizes these key parameters for the preparation and use of Boc-glycinamide and Cbz-glycinamide.
| Parameter | This compound (Boc-glycinamide) | Cbz-glycinamide |
| Typical Yield | 93-94%[1] | 85-95%[2] |
| Protecting Agent | Di-tert-butyl dicarbonate ((Boc)₂O) | Benzyl Chloroformate (Cbz-Cl) |
| Reaction Time | 4-12 hours[1] | 30 minutes to 3 hours[3][4] |
| Reaction Temperature | Room Temperature | 0°C to Room Temperature[2][3] |
| Purification Method | Extraction, Crystallization[1] | Extraction, Acidification, Precipitation, Filtration[2][3][5] |
| Deprotection Condition | Acidic (e.g., TFA, HCl)[6][7][8][9] | Catalytic Hydrogenolysis (H₂, Pd/C)[10] |
| Key Advantages | Mild deprotection for acid-sensitive substrates not containing other acid-labile groups. | Orthogonal to Boc and Fmoc groups; stable to acidic conditions.[8][10][11] |
| Key Disadvantages | Acidic deprotection can remove other acid-labile groups (e.g., t-butyl esters). | Hydrogenolysis is incompatible with reducible functional groups (e.g., alkynes, some sulfur-containing residues).[12] |
Detailed Experimental Protocols
For a direct comparison, detailed and reproducible experimental protocols are essential.
Protocol 1: Synthesis of this compound
This protocol is adapted from a procedure for Boc protection of glycine.
-
Dissolution: Dissolve glycinamide hydrochloride (1 equiv.) in an aqueous solution of sodium bicarbonate (2 equiv.).
-
Reaction: To the stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) in a suitable organic solvent (e.g., dioxane or THF).
-
Stirring: Allow the mixture to stir at room temperature for 4-12 hours. The reaction progress can be monitored by TLC.
-
Work-up: Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Extraction: Extract the aqueous residue with an organic solvent like ethyl acetate to remove unreacted (Boc)₂O and byproducts.
-
Purification: The aqueous layer is then acidified to pH 3 with a dilute acid (e.g., 3M HCl), and the product is extracted with dioxane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the product, which can be further purified by crystallization.[1]
Protocol 2: Synthesis of Cbz-glycinamide
This protocol is based on the Schotten-Baumann reaction conditions commonly used for Cbz protection.[10]
-
Dissolution: Dissolve glycinamide hydrochloride (1 equiv.) in an aqueous solution of sodium hydroxide (2M, 2 equiv.). Cool the solution to 0°C in an ice bath.[3][13]
-
Reaction: While maintaining the temperature at 0°C, add benzyl chloroformate (Cbz-Cl, 1.1-1.2 equiv.) and an aqueous solution of sodium hydroxide (e.g., 4M) dropwise and simultaneously over 30 minutes.[3][5] It is crucial to maintain the pH in the basic range.
-
Stirring: Stir the mixture vigorously at 0°C for an additional 10-60 minutes, then allow it to warm to room temperature.[2][5]
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove unreacted Cbz-Cl and benzyl alcohol.[3]
-
Precipitation: Carefully acidify the aqueous layer to pH 1-2 with concentrated HCl while cooling in an ice bath. A white precipitate of Cbz-glycinamide will form.[2][3][5]
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.[2][3]
Deprotection: The Critical Differentiator
The choice between Boc and Cbz protecting groups is most significantly influenced by the deprotection step, a concept known as orthogonality. An orthogonal protecting group strategy allows for the selective removal of one group in the presence of others.
Boc Group Deprotection
The Boc group is cleaved under acidic conditions. A common method involves dissolving the Boc-protected compound in dichloromethane (DCM) and treating it with an excess of trifluoroacetic acid (TFA). The reaction is typically complete within 30 minutes at room temperature.[14] The volatile byproducts (isobutylene and CO₂) are easily removed. However, this method is incompatible with other acid-sensitive groups.
Cbz Group Deprotection
The Cbz group is classically removed by catalytic hydrogenolysis.[10] The Cbz-protected compound is dissolved in a solvent like methanol or ethanol, a palladium on carbon catalyst (Pd/C) is added, and the mixture is stirred under a hydrogen atmosphere.[10] This method is exceptionally clean, yielding toluene and CO₂ as byproducts. Crucially, it leaves acid-labile groups like Boc and t-butyl esters intact. Conversely, it cannot be used if the molecule contains functional groups susceptible to reduction, such as alkenes, alkynes, or certain sulfur-containing residues.[12]
Conclusion
Both this compound and Cbz-glycinamide are highly efficient reagents for introducing a protected glycinamide moiety into a molecule.
-
Cbz-glycinamide offers excellent yields and is the preferred choice when orthogonality with acid-labile protecting groups like Boc is required. Its deprotection via hydrogenolysis is mild and clean, provided no reducible functional groups are present in the substrate.
-
Boc-glycinamide also provides high yields and is advantageous when the synthetic route involves groups sensitive to hydrogenolysis. The acid-mediated deprotection is rapid and straightforward, making it a workhorse in many synthetic applications, especially in solid-phase peptide synthesis where TFA cocktails are standard.
Ultimately, the decision between Boc-glycinamide and Cbz-glycinamide is not based on which is "better" in isolation, but which is more compatible with the overall synthetic strategy. A careful consideration of the other functional groups present in the molecule and the sequence of planned transformations will guide the researcher to the optimal choice.
References
- 1. CN104276964A - Preparation method of Boc-glycine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. orgsyn.org [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. total-synthesis.com [total-synthesis.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. scientificupdate.com [scientificupdate.com]
- 13. Page loading... [guidechem.com]
- 14. benchchem.com [benchchem.com]
Orthogonal protecting group strategies involving the Boc group on glycinamide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide chemistry and drug development, the selective modification of functional groups is paramount. When working with molecules like glycinamide, which possesses both a primary amine and a primary amide, an orthogonal protecting group strategy is essential to achieve desired chemical transformations with precision. This guide provides a comprehensive comparison of three common protecting groups—Fmoc, Cbz, and Alloc—for the protection of the amide nitrogen of a Boc-protected glycinamide, a common intermediate in peptide synthesis. The comparison focuses on quantitative data, experimental protocols, and potential side reactions, offering a valuable resource for designing robust synthetic routes.
The principle of orthogonality in protecting group chemistry allows for the selective removal of one protecting group in the presence of others.[1] In the context of a Boc-protected glycinamide, where the N-terminal amine is masked by the acid-labile Boc group, an orthogonal protecting group for the amide must be removable under conditions that do not affect the Boc group. This typically means employing base-labile (Fmoc), hydrogenolysis-labile (Cbz), or palladium-catalyzed (Alloc) removal conditions.[2][3]
Comparative Performance of Orthogonal Protecting Groups
The choice of an orthogonal protecting group for the glycinamide amide depends on several factors, including the desired reaction conditions for subsequent steps, the presence of other sensitive functional groups in the molecule, and the overall synthetic strategy. The following table summarizes key quantitative data for the protection of the amide nitrogen of Boc-glycinamide and the subsequent deprotection of the orthogonal group.
| Protecting Group | Protection Reagent | Typical Protection Yield (%) | Deprotection Conditions | Typical Deprotection Yield (%) | Key Considerations |
| Fmoc | Fmoc-Cl or Fmoc-OSu | 80-90[4][5] | 20% Piperidine in DMF | >95[6] | Base-labile; potential for diketopiperazine formation in dipeptides.[6] |
| Cbz | Cbz-Cl | ~90[7] | H₂, Pd/C | 85-99[8] | Removed by hydrogenolysis; incompatible with reducible functional groups. |
| Alloc | Alloc-Cl or Alloc₂O | 87-91[8][9] | Pd(PPh₃)₄, Scavenger (e.g., PhSiH₃) | 83-99 | Palladium-catalyzed removal; requires careful removal of metal catalyst. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for the protection of the amide of Boc-glycinamide and the subsequent deprotection of the orthogonal protecting group.
Fmoc Group Strategy
Protection of Boc-Glycinamide with Fmoc-Cl:
-
Dissolve Boc-glycinamide (1 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Add a base, such as sodium bicarbonate or triethylamine (2-3 eq.).
-
Cool the mixture to 0 °C and add Fmoc-Cl (1.1 eq.) portion-wise.
-
Stir the reaction at room temperature for several hours until completion, monitoring by TLC.
-
Perform an aqueous work-up and purify the product by column chromatography.
Deprotection of N-Fmoc-(Boc-glycinamide):
-
Dissolve the N-Fmoc protected compound in N,N-dimethylformamide (DMF).
-
Add a 20% solution of piperidine in DMF.
-
Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Remove the solvent under reduced pressure and purify the resulting Boc-glycinamide.
Cbz Group Strategy
Protection of Boc-Glycinamide with Cbz-Cl:
-
Dissolve Boc-glycinamide (1 eq.) and a base like sodium carbonate (2 eq.) in a mixture of water and a suitable organic solvent (e.g., THF).
-
Cool the solution to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.2 eq.) dropwise.[7]
-
Allow the reaction to warm to room temperature and stir overnight.
-
Perform an aqueous work-up, extract with an organic solvent, and purify by column chromatography.
Deprotection of N-Cbz-(Boc-glycinamide):
-
Dissolve the N-Cbz protected compound in a solvent such as methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature until the reaction is complete.[8]
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the product.
Alloc Group Strategy
Protection of Boc-Glycinamide with Alloc-Cl:
-
Dissolve Boc-glycinamide (1 eq.) in an anhydrous solvent like DCM or THF under an inert atmosphere.
-
Add a non-nucleophilic base such as pyridine or diisopropylethylamine (DIPEA) (1.5-2 eq.).
-
Cool the mixture to 0 °C and add allyl chloroformate (Alloc-Cl, 1.2 eq.) dropwise.
-
Stir the reaction at room temperature until completion.
-
Perform an aqueous work-up and purify the product by chromatography.
Deprotection of N-Alloc-(Boc-glycinamide):
-
Dissolve the N-Alloc protected compound in an anhydrous, degassed solvent like DCM or THF.
-
Add a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 eq.).
-
Add a scavenger, such as phenylsilane (PhSiH₃, 3-5 eq.).
-
Stir the reaction at room temperature under an inert atmosphere until completion.
-
Quench the reaction, filter through celite, and purify the product.
Logical Workflow and Signaling Pathways
The selection and application of an orthogonal protecting group strategy follow a logical workflow designed to achieve the desired molecular modification.
Figure 1. A logical workflow for the selective modification of Boc-glycinamide using an orthogonal protecting group strategy.
Conclusion
The choice between Fmoc, Cbz, and Alloc for the orthogonal protection of the glycinamide amide in the presence of a Boc group is a strategic decision that depends on the specific requirements of the synthetic route. The Fmoc group offers the advantage of mild, base-labile deprotection, making it suitable for a wide range of applications. The Cbz group provides robust protection and is removed under neutral conditions via hydrogenolysis, which is ideal for substrates sensitive to acid or base, but not to reduction. The Alloc group, with its palladium-catalyzed deprotection, offers another layer of orthogonality, particularly useful in complex syntheses where both acid- and base-labile groups need to be preserved. By carefully considering the quantitative data, experimental protocols, and potential side reactions presented in this guide, researchers can select the most appropriate strategy to achieve their synthetic goals efficiently and with high fidelity.
References
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]
- 6. peptide.com [peptide.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. total-synthesis.com [total-synthesis.com]
A Comparative Guide to the Validation of Synthetic Routes Utilizing tert-Butyl (2-amino-2-oxoethyl)carbamate
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of molecular scaffolds is paramount. This guide provides a comparative analysis of synthetic routes for the preparation of N-substituted glycinamides, focusing on the validation of using tert-Butyl (2-amino-2-oxoethyl)carbamate (commonly known as Boc-glycinamide) as a key building block. We will compare this approach with alternative synthetic strategies, providing experimental data and detailed protocols to inform your synthetic planning.
Introduction to Synthetic Strategies for N-Substituted Glycinamides
N-substituted glycinamides are important structural motifs in a variety of biologically active molecules, including peptidomimetics and therapeutic agents. The efficient construction of the glycinamide moiety is therefore a critical step in the synthesis of these compounds. This guide will compare two primary synthetic routes:
-
Route A: Acylation of Boc-glycinamide. This approach utilizes the pre-formed, Boc-protected glycinamide as a nucleophile, which is then acylated by a carboxylic acid or its activated derivative. This is a convergent approach that can be advantageous for complex substrates.
-
Route B: Two-Step Haloacetamide Alkylation. This is a more traditional, linear approach that involves the reaction of a primary or secondary amine with a haloacetamide (e.g., 2-chloroacetamide or 2-bromoacetamide). This method is often straightforward but can have limitations depending on the substrate.
We will also briefly discuss multicomponent reactions as a conceptual alternative for the rapid generation of related amide structures.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the two primary synthetic routes to N-substituted glycinamides.
| Parameter | Route A: Acylation of Boc-glycinamide | Route B: Two-Step Haloacetamide Alkylation |
| Typical Yield | 70-95% | 60-90% |
| Purity | Generally high after chromatography | Variable, may require extensive purification |
| Reaction Steps | 1 (coupling) + 1 (deprotection) | 1 (alkylation) |
| Key Reagents | Boc-glycinamide, Carboxylic Acid, Coupling Agents (e.g., EDC, HOBt) | Amine, 2-Haloacetamide, Base (e.g., Triethylamine) |
| Reaction Conditions | Mild (Room Temperature) | Often requires heating |
| Substrate Scope | Broad for carboxylic acids | Broad for amines, but sensitive functional groups on the amine can be problematic |
Experimental Protocols
Route A: Synthesis of N-Acylglycinamide via Acylation of Boc-glycinamide
This protocol describes the coupling of a generic carboxylic acid to Boc-glycinamide using standard carbodiimide chemistry.
Materials:
-
This compound (Boc-glycinamide)
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF. Stir the solution at room temperature for 30 minutes.
-
Coupling Reaction: To the activated carboxylic acid solution, add Boc-glycinamide (1.1 eq) followed by DIPEA (2.0 eq). Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification of Boc-protected Intermediate: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-(Boc-glycinyl)-amide.
-
Boc Deprotection: Dissolve the purified intermediate in DCM and add an equal volume of TFA. Stir the solution at room temperature for 1-2 hours.
-
Isolation of Final Product: Remove the solvent and excess TFA under reduced pressure. The resulting N-acylglycinamide can be further purified by recrystallization or chromatography if necessary.
Route B: Synthesis of N-Substituted Glycinamide via Haloacetamide Alkylation
This protocol describes the reaction of a generic amine with 2-chloroacetamide.
Materials:
-
Primary or secondary amine of interest
-
2-Chloroacetamide
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Acetonitrile or DMF
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 eq) and 2-chloroacetamide (1.1 eq) in acetonitrile or DMF.
-
Addition of Base: Add TEA (1.5 eq) or K₂CO₃ (2.0 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, filter off any inorganic salts. Dilute the filtrate with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude N-substituted glycinamide by flash column chromatography or recrystallization.
Mandatory Visualization
Caption: Synthetic pathway for Route A: Acylation of Boc-glycinamide.
Caption: Synthetic pathway for Route B: Haloacetamide Alkylation.
A Comparative Guide to N-Boc-glycinamide and Other N-Protected Glycine Derivatives
For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of novel therapeutics, the selection of appropriate building blocks is paramount. This guide provides a comprehensive comparison of N-Boc-glycinamide against other commonly used N-protected glycine derivatives: N-Cbz-glycinamide, N-Fmoc-glycinamide, and N-acetyl-glycinamide. This objective analysis, supported by available experimental data, will aid in making informed decisions for synthetic strategies.
Physicochemical Properties
The choice of an N-protected glycine derivative can be influenced by its fundamental physicochemical properties, which affect its handling, solubility, and incorporation into peptide chains. Below is a comparative summary of these properties.
| Property | N-Boc-glycinamide | N-Cbz-glycinamide | N-Fmoc-glycinamide | N-acetyl-glycinamide |
| Molecular Weight ( g/mol ) | 174.20 | 208.22 | 296.32 | 116.12 |
| Melting Point (°C) | 133-135 | 136-138 | 174-175 (for Fmoc-Gly-OH) | 140-143[1] |
| Appearance | White solid | White solid | White to light yellow crystalline powder (for Fmoc-Gly-OH) | White crystalline solid |
| Solubility | Soluble in water, methanol, and other polar organic solvents. | Generally soluble in polar organic solvents like DMF and DMSO. Solubility in less polar solvents may be limited.[2] | Sparingly soluble in water; soluble in organic solvents like DMF, NMP, and DCM.[3] | Soluble in water. |
Note: Data for N-Fmoc-glycinamide is limited; properties of N-Fmoc-glycine (Fmoc-Gly-OH) are provided as a close approximation.
Performance in Peptide Synthesis
The performance of these derivatives in solid-phase peptide synthesis (SPPS) is critically dependent on the nature of the N-terminal protecting group. This dictates the conditions for deprotection and orthogonality with side-chain protecting groups.
| Feature | N-Boc-glycinamide | N-Cbz-glycinamide | N-Fmoc-glycinamide | N-acetyl-glycinamide |
| Protecting Group | tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz) | 9-Fluorenylmethoxycarbonyl (Fmoc) | Acetyl (Ac) |
| Deprotection Condition | Acid-labile (e.g., TFA) | Hydrogenolysis (e.g., H₂/Pd-C) | Base-labile (e.g., piperidine) | Generally stable; not intended for removal in SPPS |
| Orthogonality | Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups. | Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups. | Orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups. | N/A |
| Coupling Efficiency | Generally high, though steric hindrance can be a factor with bulky coupling partners. | High, but steric hindrance from the benzyl group can influence reaction kinetics. | Typically very high (>99%), a key advantage of Fmoc chemistry.[3] | High, due to the small size of the acetyl group. |
| Side Reactions | Risk of t-butylation of sensitive residues (e.g., Trp, Met) during deprotection. | Potential for incomplete deprotection if the catalyst is poisoned. Incompatible with reducible functional groups. | Formation of dibenzofulvene adducts with piperidine during deprotection. | N/A |
Experimental Protocols
Detailed methodologies for the synthesis and use of these derivatives are crucial for reproducible results.
Synthesis of N-Protected Glycinamides
General Workflow for N-Protection of Glycinamide:
Caption: General workflow for the synthesis of N-protected glycinamides.
Protocol for N-Boc-glycinamide Synthesis:
-
Dissolve glycinamide hydrochloride in a suitable solvent system such as a mixture of dioxane and water.
-
Add a base, for example, sodium bicarbonate, to neutralize the hydrochloride and to facilitate the reaction.
-
Add di-tert-butyl dicarbonate (Boc₂O) to the solution.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by TLC.
-
Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure N-Boc-glycinamide.
Protocol for N-Cbz-glycinamide Synthesis:
-
Dissolve glycinamide in an aqueous basic solution, such as sodium hydroxide, at 0°C.
-
Slowly add benzyl chloroformate (Cbz-Cl) to the stirred solution while maintaining the temperature at 0°C.
-
Continue stirring at 0°C for a period, then allow the reaction to warm to room temperature and stir for an additional few hours.
-
After the reaction is complete, perform an acidic workup by acidifying the solution with a strong acid (e.g., HCl) to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield N-Cbz-glycinamide.
Protocol for N-Fmoc-glycinamide Synthesis:
-
Dissolve glycinamide in an aqueous solution of a base like sodium carbonate.
-
Add a solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in an organic solvent such as dioxane dropwise to the glycinamide solution at room temperature.
-
Stir the mixture for several hours.
-
After completion of the reaction, add water and wash with a non-polar organic solvent to remove unreacted Fmoc-Cl.
-
Acidify the aqueous layer to precipitate the N-Fmoc-glycinamide.
-
Collect the product by filtration, wash with water, and dry.
Protocol for N-acetyl-glycinamide Synthesis:
-
N-acetyl-glycinamide can be synthesized by reacting glycinamide with acetic anhydride.
-
The reaction is typically carried out in a suitable solvent and may be facilitated by a base.
-
After the reaction, the product can be isolated and purified by standard techniques such as crystallization.
Use in Solid-Phase Peptide Synthesis (SPPS)
General SPPS Cycle:
Caption: A generalized workflow for a single cycle in solid-phase peptide synthesis.
Protocol for Coupling N-Protected Glycinamide in Fmoc-SPPS:
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the resin or the previously coupled amino acid.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling:
-
In a separate vessel, pre-activate the N-Fmoc-glycinamide by dissolving it with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for a sufficient time (typically 1-2 hours).
-
Monitor the coupling completion using a qualitative test such as the Kaiser test.
-
-
Washing: Wash the resin with DMF to remove unreacted reagents and byproducts.
-
Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.
Biological Activity and Cytotoxicity
The N-terminal protecting group can influence the biological properties of a peptide. While specific cytotoxicity data for these N-protected glycinamides is not extensively available, some general principles can be inferred.
-
N-Boc Group: The bulky and lipophilic nature of the Boc group can increase the hydrophobicity of a molecule, potentially enhancing its ability to cross cell membranes. In some cases, the presence of an N-terminal Boc group has been shown to confer or alter biological activities, such as introducing antibacterial properties in dipeptides.
-
N-Cbz Group: Similar to the Boc group, the Cbz group is also hydrophobic and can impact the overall lipophilicity and biological interactions of the molecule.
-
N-Fmoc Group: The Fmoc group is generally removed during peptide synthesis and is not typically part of the final peptide. If retained, its large, aromatic structure would significantly alter the peptide's properties.
-
N-Acetyl Group: N-terminal acetylation is a common post-translational modification in nature. It can increase the stability of peptides against degradation by aminopeptidases. Acetylation neutralizes the positive charge of the N-terminal amine, which can affect the peptide's conformation and interaction with biological targets.
For a definitive understanding of the cytotoxicity of these specific compounds, experimental evaluation using standard assays such as the MTT assay would be required.
Workflow for a Typical Cytotoxicity Assay:
Caption: A simplified workflow for determining the cytotoxicity of a compound using the MTT assay.
Conclusion
The selection of an N-protected glycinamide derivative is a strategic decision that depends on the overall synthetic plan, the desired properties of the final peptide, and the other functional groups present in the molecule.
-
N-Boc-glycinamide is a versatile building block suitable for Boc-SPPS, offering good orthogonality with Fmoc and Cbz protecting groups.
-
N-Cbz-glycinamide provides a robust protecting group that is stable to both acidic and basic conditions, making it useful in syntheses where these conditions are employed for other transformations.
-
N-Fmoc-glycinamide is the derivative of choice for the widely used Fmoc-SPPS, which offers mild deprotection conditions and high coupling efficiencies.
-
N-acetyl-glycinamide is not typically used as a building block in stepwise peptide synthesis due to the stability of the acetyl group. Instead, it can be used to introduce a stable N-terminal acetyl cap, which can enhance the biological stability of the resulting peptide.
A thorough understanding of the properties and reactivity of each of these derivatives will enable researchers to design more efficient and successful synthetic routes for their target molecules.
References
Safety Operating Guide
Safe Disposal of tert-Butyl (2-amino-2-oxoethyl)carbamate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe disposal of tert-Butyl (2-amino-2-oxoethyl)carbamate, a compound often used in synthetic chemistry. The following procedures are based on general best practices for similar chemical compounds and information from available safety data sheets (SDS) for related substances.
It is imperative to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer and to adhere to all federal, state, and local regulations governing chemical waste disposal. [1][2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn to prevent skin and eye contact, as well as inhalation.[3][4][5]
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical safety goggles or glasses.[3] |
| Hand Protection | Protective gloves (e.g., nitrile rubber).[1][3] |
| Body Protection | Lab coat or other protective clothing to prevent skin exposure.[1][3] |
| Respiratory Protection | Use in a well-ventilated area, preferably under a chemical fume hood, to avoid breathing dust or fumes.[3][4] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[5] |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to treat it as chemical waste and transfer it to a licensed waste disposal company.[1][3][4][5]
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, spatulas, contaminated gloves), in a designated and clearly labeled waste container.
-
The container must be compatible with the chemical, tightly sealed, and stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]
-
-
Container Labeling:
-
Label the waste container with the full chemical name: "Waste this compound" and any associated hazard symbols as indicated in the SDS.
-
-
Spill Management:
-
In the event of a spill, avoid generating dust.[6]
-
For small spills, carefully sweep up the solid material, or absorb liquids with an inert material (e.g., vermiculite, sand), and place it into the designated chemical waste container.[3]
-
Ensure the spill area is then decontaminated.
-
Do not allow the product to enter drains or waterways.[3][7]
-
-
Final Disposal:
Experimental Protocols
As this document pertains to disposal procedures, detailed experimental protocols for chemical synthesis or analysis are not applicable. The "experiment" in this context is the safe and compliant disposal of the chemical.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling tert-Butyl (2-amino-2-oxoethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Classification
Based on analogous compounds, tert-Butyl (2-amino-2-oxoethyl)carbamate is anticipated to possess the following hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3][4]
-
Eye Irritation: May cause serious eye irritation.[1][2][3][4][5]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][3][4]
-
Harmful if Swallowed: Similar compounds are categorized as harmful if ingested.[2][3]
Personal Protective Equipment (PPE)
To ensure personal safety and minimize exposure, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield may be required for splash hazards.[5][6] | Protects against splashes, dust, and vapors that could cause serious eye irritation or damage. |
| Skin Protection | - Gloves: Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber. Inspect gloves before each use. - Lab Coat: A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron should be worn over the lab coat.[5][6][7][8] | Carbamates can potentially be absorbed through the skin. Protective gloves and clothing provide a necessary barrier to prevent direct contact. |
| Respiratory Protection | Not typically required under normal laboratory conditions with adequate ventilation (e.g., in a fume hood). If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge (e.g., P3 filter for dusts).[5] | Inhalation of dust or vapors may cause respiratory irritation. Engineering controls like fume hoods are the primary method of exposure control.[7] |
Operational and Disposal Plans
1. Engineering Controls:
-
Work in a well-ventilated area, preferably a certified chemical fume hood.[1][5]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]
2. Safe Handling Protocol:
-
Preparation: Before handling, ensure all safety precautions have been read and understood.[5]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above.
-
Handling the Compound:
3. Storage:
-
Keep in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[1][2]
-
Store locked up.[1]
4. Spill Management:
-
Minor Spills:
-
Major Spills:
-
Evacuate the area and prevent entry.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill if possible without risk.
-
Follow institutional emergency procedures.
-
5. First Aid Measures:
| Exposure Route | First Aid Protocol |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2][5] |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, seek medical advice. Remove contaminated clothing and wash it before reuse.[1][2][5] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2] |
6. Disposal Plan:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2][10]
-
Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[9] Do not allow the product to enter drains.[1]
Experimental Workflow
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 7. benchchem.com [benchchem.com]
- 8. download.basf.com [download.basf.com]
- 9. aksci.com [aksci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
